The table below summarizes key identifiers and basic properties of fipronil sulfone.
| Property | Description |
|---|---|
| IUPAC Name | 5-amino-1-(2,6-dichloro-α,α,α-trifluoro-p-tolyl)-4-trifluoromethylsulfonylpyrazole-3-carbonitrile [1] |
| CAS RN | 120068-36-2 [1] |
| Molecular Mass | 452.1 g/mol [1] |
| Relationship to Fipronil | Oxidative Metabolite (Major) / Transformation Product [1] [2] |
| Chemical Formula | C({12})H({4})Cl({2})F({6})N({4})O({2})S [1] |
| Pesticide Status | Not a registered active ingredient; classified as an "unclassified" environmental transformation product [1] |
This compound's behavior and persistence in the environment are governed by its physical-chemical properties.
| Parameter | Value | Context & Implications |
|---|---|---|
| Soil Adsorption (Koc) | 1448 - 6745 mL g⁻¹ [1] | Very high adsorption, classified as non-mobile in soil. Limits leaching but increases soil persistence. |
| Aquatic Toxicity | Acute EC50 for Chironomus dilutus: 7–10 ng L⁻¹ [3] [4] | Highly toxic to sensitive aquatic invertebrates; often more toxic than fipronil to some species. |
| Soil Persistence (DT₅₀) | Lab: 347 days | Persistent in soil. Field half-lives can extend for over a year, leading to long-term contamination [1]. |
| Field: 266 days [1] | ||
| Formation Pathway | Oxidation (Biotic/Abiotic) [2] | Primary metabolite of fipronil in aerobic environments (soil, plants, animals) [2]. |
This compound is formed primarily through the oxidation of the parent fipronil molecule. The following diagram illustrates the major transformation pathways of fipronil in the environment, highlighting the position of this compound.
Major degradation pathways of fipronil and relative toxicity of its metabolites. This compound is a key toxic oxidative product.
A typical laboratory setup to study the formation and persistence of this compound in aerobic soils involves [2]:
A detailed methodology for determining this compound and related compounds in urban water and solid samples is as follows [3] [4]:
Microbial degradation is a promising method for cleaning up fipronil and this compound. The workflow for isolating and testing potential degraders is summarized below.
Key steps for isolating and characterizing microbial strains capable of degrading fipronil and its metabolites.
Key bacterial genera identified with high degradation efficiency for fipronil (and potentially its sulfone) include Pseudomonas sp. and Rhodococcus sp., which have shown removal efficiencies exceeding 80% for fipronil at 100 mg L⁻¹ concentration in lab studies [5]. Metabolite tracking via GC-MS is essential to confirm the breakdown of this compound and ensure the process does not generate other hazardous intermediates [5].
This compound is a ubiquitous contaminant in various environmental compartments due to its persistence and mobility in runoff.
Fipronil sulfone is a major metabolite of the insecticide fipronil and primarily exerts its neurotoxic effects by antagonizing ionotropic GABAA receptors in the mammalian brain [1] [2].
The following diagram illustrates this inhibitory pathway:
This compound blocks chloride influx through the GABAA receptor, leading to neuronal hyperexcitation.
The potency of this compound is not uniform across all GABAA receptors; it varies significantly based on the receptor's subunit composition, which also determines its synaptic or extrasynaptic localization in the brain [3].
| Receptor Subtype | Localization | This compound Effect | Key Finding |
|---|---|---|---|
| α1β2γ2L | Synaptic | Partial to full block [2] [3] | The γ2 subunit is associated with full, high-sensitivity block [3]. |
| α6β3γ2S | Synaptic | Full block [3] | Synaptic receptors are highly sensitive to this compound inhibition [3]. |
| α6β3δ | Extrasynaptic | Partial block [3] | Extrasynaptic receptors show a partial, lower-sensitivity inhibitory response [3]. |
| α6β3 | Binary (no complementary subunit) | Partial block [3] | Receptors lacking a complementary γ or δ subunit are less sensitive [3]. |
| β3 Homopentamer | Model System | Positive modulation [3] | Unexpectedly acts as a positive modulator, highlighting role of subunit interfaces [3]. |
Comparative studies between fipronil and its sulfone metabolite reveal important differences in their interaction with mammalian targets.
| Parameter | Fipronil | This compound |
|---|---|---|
| Source | Parent insecticide [4] | Primary oxidative metabolite [1] [4] |
| Inhibition of Mammalian GABAA Receptors | Potent inhibitor [2] | Potent inhibitor; some studies indicate it may be more potent in certain models [1] [4] |
| IC₅₀ in Rat Dorsal Root Ganglion (DRG) Neurons | Micromolar range [2] | Sub-micromolar to low micromolar range; one study reported lower IC₅₀ than fipronil [1] [4] |
| Role in Mammalian Toxicity | Contributes to symptoms [2] | Believed to mediate a significant portion of the toxic effects in mammals [1] |
The data on this compound's action is derived from several sophisticated electrophysiological and molecular techniques:
Fipronil sulfone exerts its toxic effect by disrupting normal signal transmission in the central nervous system. The following diagram illustrates this key neurotoxic pathway.
Research on this compound toxicity relies on specific in vitro and in vivo models, with precise analytical methods for detection and quantification.
The table below outlines the core methodologies used in key experiments.
| Experiment Objective | Model System | Key Analytical Technique | Critical Protocol Step |
|---|---|---|---|
| In Vitro Metabolism & Kinetics | Chicken liver S9 fraction [1] | LC-MS/MS | Incubation of fipronil with metabolic fractions to measure formation kinetics of this compound [1]. |
| In Vivo Serum & Tissue Residue Analysis | Rodents (rats, prairie dogs); Laying hens [2] [3] | LC-MS/MS; VHH-based ELISA [2] | QuEChERS extraction from complex matrices like eggs and feathers [3]. |
| Toxicokinetic Modeling | PBK model for laying hens [1] | Computational Modeling | Using in vitro clearance data to predict time-concentration curves of fipronil and sulfone in eggs [1]. |
The heightened potency and persistence of this compound necessitate that it be a primary focus in the risk assessment of fipronil exposure [2] [4]. Future research directions should include:
This compound (M1) is the primary oxidative metabolite of fipronil. The table below summarizes the key contexts and mechanisms for its formation.
| Context | Primary Mechanism | Key Details |
|---|---|---|
| Biological Systems (In Vivo) | Cytochrome P450 oxidation [1] | Major metabolite in rats and humans; primary biomarker in human serum [1]. |
| Environmental (Aerobic) | Oxidative degradation [2] | Major metabolite formed in soil under aerobic conditions [2]. |
| Plants (Systemic) | Plant metabolism [2] | Main metabolite in rice [2]. |
The transformation involves the oxidation of the sulfinyl group ((\text{S}=O)) in fipronil to a sulfone group ((\text{O}=\text{S}=O)) [3]. This metabolite is of high concern because This compound is more persistent (estimated half-life of 208 hours in rodents) and can be more toxic than fipronil; it is reported to be six times more potent at blocking vertebrate GABA-gated chloride channels [1] [4].
Degradation of this compound can occur through both microbial and abiotic pathways, with biodegradation being a key method for decontamination.
| Method/Agent | Conditions | Efficiency / Outcome | Key Metabolites Identified |
|---|---|---|---|
| Streptomyces rochei (AJAG7) | Liquid culture & soil [3] | Efficiently degrades this compound; kinetic studies confirm degradation pathway [3]. | Metabolites include fipronil sulfide, benzaldehyde [(phenyl methylene) hydrazone] [3]. |
| Pseudomonas sp. | Liquid culture (100 mg/L) [5] | 85.97% removal of fipronil [5]. | Fipronil sulfide, benzaldehyde [(phenyl methylene) hydrazone], isomenthone [5]. |
| Rhodococcus sp. | Liquid culture (100 mg/L) [5] | 83.64% removal of fipronil [5]. | Fipronil sulfide, benzaldehyde [(phenyl methylene) hydrazone], isomenthone [5]. |
| Hydrolysis | Basic conditions (High pH) [2] | Rate increases with pH; half-life decreases to 28 days at pH 9 and 2.4 hours at pH 12 [2]. | Fipronil amide [2]. |
The diagram below illustrates the major pathways of fipronil transformation in the environment, leading to the formation and subsequent degradation of this compound.
Precise analysis of this compound in complex matrices like serum, urine, and environmental samples requires sophisticated analytical techniques.
The following provides a detailed methodology for assessing the biodegradation of this compound by microbial isolates, based on studies such as those using Streptomyces rochei AJAG7 [3] and others [5].
Accurate biomonitoring of fipronil sulfone requires highly sensitive and specific analytical techniques, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and immunoassays.
LC-MS/MS is the gold standard for precise quantification of this compound in complex biological matrices. Key methodologies from recent studies are summarized below.
Table 1: Comparison of LC-MS/MS-Based Methods for this compound Analysis
| Method Feature | Dried Blood Spot (DBS) [1] [2] | Animal Serum [3] | Human & Rat Serum [4] |
|---|---|---|---|
| Sample Volume | 10 μL blood | Not specified | Not specified |
| Extraction Technique | Protein Precipitation (Acetonitrile) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (Ethyl Acetate) |
| Chromatographic Run Time | 2 minutes | Not specified | Not specified |
| Linearity Range | 0.1 to 100 ng/mL | Not specified | Matrix-matched standard curves |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.087 ng/mL | Confirmed in human serum (0.1-4 ng/mL) |
| Key Advantage | Minimally invasive, easy transport/store | High sensitivity for animal sera | Identified this compound as primary biomarker in human serum |
The DBS method is particularly notable for its minimal invasiveness and utility in pediatric populations and toxicokinetic studies, significantly reducing the number of rodents required [1]. The workflow for this high-throughput approach is outlined below.
Dried Blood Spot (DBS) sample processing workflow for high-throughput biomonitoring [1] [2].
As an alternative to LC-MS/MS, ELISA using camelid single-domain antibodies (VHHs) offers a high-throughput screening tool. One study developed VHHs F1 and F6, selective for fipronil and this compound, respectively [5].
Biomonitoring studies confirm that this compound is a relevant and persistent biomarker of human exposure.
The impetus for biomonitoring stems from this compound's environmental persistence and enhanced toxicity compared to its parent compound.
Multiple studies demonstrate that this compound is more toxic than fipronil.
The core of toxicokinetic study relies on robust bioanalytical methods. The following table summarizes two key techniques for quantifying fipronil and fipronil sulfone in biological matrices.
| Aspect | Dried Blood Spot (DBS) LC-MS/MS [1] | Plasma LC/UV/MS [2] |
|---|---|---|
| Analyte(s) | Fipronil, this compound, fipronil desulfinyl | Fipronil, this compound |
| Sample Volume | 10 μL blood | 75 μL plasma |
| Extraction | Protein precipitation (Acetonitrile) | Liquid-Liquid Extraction |
| Chromatography | C18 column; 2 min runtime | C18 column |
| Detection | LC-MS/MS (Negative ESI) | LC with UV and MS detection |
| Linearity | 0.1 to 100 ng/mL for all analytes | Fipronil: 10-1000 ng/mL this compound: 50-5000 ng/mL | | LLOQ | 0.1 ng/mL | Fipronil: 10 ng/mL this compound: 50 ng/mL |
The DBS method is particularly notable for its high throughput, minimal sample volume, and sensitivity, making it ideal for studies with volume limitations, such as pediatric biomonitoring or toxicokinetics in rodents [1].
This compound is a persistent and active metabolite. Key toxicokinetic insights from animal and human studies are summarized below.
| Property | Findings | Source |
|---|---|---|
| Formation | Primary metabolite via cytochrome P-450 oxidation in liver. | [3] [4] |
| Persistence | Long half-life: 208 hours in rats (vs. 8.5h for Fipronil). | [1] |
| Tissue Distribution | Distributed throughout body, deposits in adipose (fat) tissues. | [3] [5] |
| Human Biomarker | Primary biomarker in blood/serum. Detected in ~25% of general population at 0.1-4 ng/mL; higher in occupational exposure (mean 7.8 ng/mL). | [3] [6] |
| Urinary Biomarker | Hydroxy-fipronil is a more sensitive urinary biomarker of exposure. | [6] |
This compound's toxicity extends beyond its action on the nervous system.
The relationship between the metabolic pathway and primary toxic mechanisms can be visualized as follows:
Based on the gathered data, here are the critical points for your research and development work:
Fipronil, a broad-spectrum phenylpyrazole insecticide, and its primary metabolite, fipronil sulfone, have raised significant public health and toxicological concerns due to their environmental persistence and potential human health effects. While fipronil itself is toxic, the sulfone metabolite is notably more persistent in biological systems and exhibits comparable or even enhanced toxicity in mammalian systems, including neurotoxic effects and thyroid disruption [1] [2]. The detection and quantification of this compound in serum has become a critical component for human biomonitoring studies, occupational health surveillance, and toxicological research, providing a valuable biomarker for assessing intermediate to long-term exposure [3] [4].
The challenge in monitoring this compound stems from the need to detect ultra-trace concentrations (typically low ng/mL range) in complex biological matrices like serum or plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for this application due to its superior sensitivity, selectivity, and ability to provide confirmatory analysis. This application note details a robust, sensitive, and validated protocol for quantifying this compound in serum samples, incorporating improvements in sample cleanup to reduce matrix effects and enhancements in MS detection to achieve the requisite sensitivity for population-scale biomonitoring studies [3] [5].
This protocol is designed to quantify this compound in serum samples through a streamlined workflow that ensures reliable and reproducible results. The overall experimental design encompasses sample collection, preparation using protein precipitation and specialized phospholipid removal, chromatographic separation, and detection via triple quadrupole mass spectrometry operated in multiple reaction monitoring (MRM) mode. The method utilizes isotope-labeled internal standardization (where available) to correct for potential matrix effects and procedural losses, significantly enhancing quantification accuracy [3] [6]. The entire process, from sample extraction to instrumental analysis, is optimized to handle the lipophilic nature of this compound and the complexity of the serum matrix, enabling precise measurement of exposure levels in both general and occupationally exposed populations.
Figure 1 below illustrates the complete analytical workflow.
Figure 1. Comprehensive Analytical Workflow for this compound in Serum. The process begins with serum sample collection, followed by protein precipitation, specialized cleanup, chromatographic separation, and highly selective mass spectrometric detection.
The LC conditions are optimized for the separation of this compound from potential matrix interferences and isobaric compounds.
Detection is performed using a triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity.
Table 1: Optimized MRM Transitions and MS Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 451.9 | 282.9 (Quantifier), 415.8 (Qualifier) | -105 | -40 |
| ¹³C₆-Fipronil Sulfone | 457.9 | 421.8, 288.8 | -110 | -24 |
Table 1. Optimized MRM parameters for this compound and its stable isotope-labeled internal standard. The qualifier ion ratio is critical for confirmatory analysis [3].
The method was rigorously validated according to FDA bioanalytical method guidelines [1] and SANTE criteria [7], with key performance characteristics summarized below.
Table 2: Key Method Validation Parameters for this compound in Serum
| Validation Parameter | Result | Acceptance Criterion |
|---|---|---|
| LLOQ | 0.087 ng/mL [5] | Signal-to-noise ≥10, Accuracy 80-120%, Precision <20% |
| Linear Range | 0.1 - 200 ng/mL [1] [5] | R² > 0.99 |
| Intra-day Accuracy | 82.2 - 114.1% [5] | 85-115% |
| Intra-day Precision (%RSD) | < 20% [5] | < 15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | < 20% [5] | < 15% |
Table 2. Summary of validation results demonstrating the method is fit for purpose for quantifying this compound in serum across toxicologically relevant concentrations.
This validated method has been successfully applied in various scientific contexts, demonstrating its practical utility:
Figure 2 below illustrates the metabolic pathway and distribution of fipronil and its conversion to this compound in biological systems.
Figure 2. Metabolic Pathway and Distribution of Fipronil leading to this compound Formation. Following exposure and absorption, fipronil is predominantly oxidized in the liver to this compound, which becomes the primary biomarker detected in serum due to its persistence.
| Issue | Potential Cause | Solution |
|---|---|---|
| Low Sensitivity | Matrix suppression, source contamination | Optimize cleanup; clean ion source; check mobile phase pH and composition |
| Poor Peak Shape | Column degradation, inappropriate mobile phase | Condition/replace column; use ammonium fluoride modifier to improve shape [3] |
| High Background Noise | Contaminated solvents or sample introduction system | Use fresh, high-purity solvents; flush system thoroughly |
| Irreproducible Retention Times | Inconsistent mobile phase pH or column temperature | Ensure precise temperature control; use buffer instead of additives |
| Low Recovery | Incomplete protein precipitation or inefficient reconstitution | Ensure adequate vortexing during precipitation; extend reconstitution time with gentle vortexing |
This application note provides a thoroughly validated, sensitive, and robust LC-MS/MS protocol for the quantification of this compound in serum. The method incorporates a efficient sample preparation strategy that effectively minimizes phospholipid-related matrix effects—a common challenge in serum analysis. With an LLOQ of 0.087 ng/mL, the method is sufficiently sensitive for detecting background exposure levels in the general population as well as elevated concentrations in occupational settings. The application of this protocol in recent human biomonitoring and animal studies confirms its utility for public health research, regulatory toxicology, and risk assessment, providing a reliable tool for understanding the human health implications of fipronil exposure.
Fipronil sulfone is the primary oxidative metabolite of the insecticide fipronil, belonging to the phenyl-pyrazole chemical family. Unlike its parent compound, this compound demonstrates significantly greater persistence in biological systems, with a half-life of 208 hours in rats compared to 8.5 hours for fipronil itself [1]. This metabolite also exhibits reduced insecticidal selectivity, being approximately twenty times more active at mammalian chloride channels than at insect chloride channels, raising important toxicological concerns for human exposure [1] [2]. The toxicological profile of this compound includes potential thyroid disruption, increased hepatic enzyme activity, and neurotoxic effects observed in rodent studies, necessitating precise biomonitoring methods for accurate risk assessment [1].
Dried Blood Spot (DBS) technology represents a significant advancement in bioanalytical sampling, particularly for toxicokinetic studies and biomonitoring of environmental toxicants. This approach utilizes minimally invasive collection of small blood volumes (typically 10-20 μL) applied to specialized filter paper cards, followed by ambient drying and storage [1] [3]. The DBS methodology aligns with the "3Rs principle" (Replacement, Reduction, and Refinement) in animal research by significantly reducing the number of rodents required for toxicokinetic studies while refining sample collection procedures [1]. For human biomonitoring, especially in pediatric populations, DBS sampling offers distinct advantages through simplified logistics, including ease of storage and shipping without refrigeration requirements, and the ability for home-based collection without clinical supervision [1] [3].
The DBS method for fipronil, this compound, and fipronil desulfinyl has been comprehensively validated according to USFDA guidelines for bioanalytical methods [1]. The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL for all analytes, which is sufficient for detecting environmental exposure levels reported in human serum samples [1]. The chromatographic efficiency of this method is particularly noteworthy, with a total run time of only 2 minutes, enabling high-throughput analysis while maintaining robust separation and detection of all target compounds [1].
Selectivity: No interfering peaks were observed at the respective retention times of fipronil (1.16 min), this compound (1.29 min), and fipronil desulfinyl (1.22 min) when blank, zero (spiked with internal standard), and LLOQ sample blood spots were analyzed [1].
Linearity: The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL for all analytes, with correlation coefficient values (r) greater than 0.991. The calibration curves were obtained using the peak area ratios (analyte/internal standard) versus concentration with a weighting factor of 1/X² [1].
Precision and Accuracy: The percentage accuracy and precision values for calibration standards including LLOQ ranged from 87.67% to 110.33% and 1.33% to 13.44% relative standard deviation, respectively, meeting acceptable USFDA specifications [1].
Table 1: Analytical performance characteristics of the DBS method for fipronil and its metabolites
| Analyte | Retention Time (min) | Linear Range (ng/mL) | LLOQ (ng/mL) | LOD (ng/mL) | Precision (% RSD) | Accuracy (%) |
|---|---|---|---|---|---|---|
| Fipronil | 1.16 | 0.1-100 | 0.1 | 0.01 | 1.33-13.44 | 87.67-110.33 |
| This compound | 1.29 | 0.1-100 | 0.1 | 0.01 | 1.33-13.44 | 87.67-110.33 |
| Fipronil desulfinyl | 1.22 | 0.1-100 | 0.1 | 0.03 | 1.33-13.44 | 87.67-110.33 |
Table 2: MRM transitions and mass spectrometry parameters for fipronil and its metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Fipronil | 434.9 | 329.8 | Negative |
| This compound | 450.9 | 415.0 | Negative |
| Fipronil desulfinyl | 387.0 | 351.0 | Negative |
| Internal Standard | 283.0 | 268.0 | Negative |
The extraction efficiency and matrix effects were evaluated at two concentration levels (QC low and QC high) with six replicates. Different extraction solvents were investigated, with acetonitrile providing adequate and reproducible recovery while producing clean, interference-free extracts [1]. The recovery efficiency was consistent across the analytical range, though the specific recovery percentages were not detailed in the available literature. The matrix effect evaluation demonstrated that the method maintains reliability without significant ion suppression or enhancement, ensuring accurate quantification across different sample matrices [1].
Proper sample collection is critical for reliable DBS analysis. The recommended procedure involves applying 10 μL of whole blood onto DMPK-C cards or equivalent filter paper designed for DBS sampling [1]. For homogeneous distribution, the blood should be applied evenly to the designated area of the card, taking care not to oversaturate the paper. After application, samples must be dried completely at room temperature for a minimum of 2-3 hours before storage or processing [1]. Proper drying prevents microbial growth and preserves analyte integrity. For long-term stability, dried blood spots should be stored at -20°C in sealed bags containing desiccant packets to maintain low humidity levels [4]. This storage condition has been demonstrated to maintain analyte stability for extended periods, though specific stability data for this compound under various storage conditions requires further investigation.
Figure 1: DBS Sample Collection and Analysis Workflow
The sample preparation protocol for this compound analysis from DBS specimens involves a straightforward protein precipitation extraction. The entire blood spot is punched from the DBS card using a standard disc puncher, typically obtaining 3-6 mm diameter discs depending on the required sensitivity [1] [3]. The punched disc is transferred to a suitable extraction vessel, and extraction solvent (1 mL of acetonitrile) is added. The mixture is then vortexed vigorously for approximately 30 seconds to ensure complete extraction of the analytes from the filter paper [1]. Following vortexing, the samples are subjected to sonication assistance for 10-15 minutes to enhance extraction efficiency, particularly for the more lipophilic this compound metabolite. The extract is then centrifuged at 10,000-14,000 × g for 5-10 minutes to precipitate proteins and separate particulate matter [1]. The supernatant recovery is critical; the clear supernatant is carefully transferred to a clean autosampler vial for LC-MS/MS analysis. For maximum sensitivity, the extraction volume can be reduced under a gentle stream of nitrogen at 30-40°C and reconstituted in a smaller volume of mobile phase, though this concentration step may not be necessary given the method's already high sensitivity [1].
Liquid chromatography separation is performed using a Waters Atlantis C18 column (4.6 × 50 mm, 5.0 μm) or equivalent reversed-phase column maintained at ambient temperature [1]. The mobile phase consists of acetonitrile and 0.1% (v/v) acetic acid in a ratio of 70:30 (v/v), delivered in isocratic mode at a flow rate of 0.7 mL/min [1]. This optimized chromatographic condition achieves excellent separation of all target compounds within the remarkably short 2-minute total run time, with this compound eluting at approximately 1.29 minutes [1]. The injection volume typically ranges from 5-10 μL, depending on the required sensitivity and instrument characteristics.
Mass spectrometric detection employs electrospray ionization in negative ion mode with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity [1]. The ionization parameters should be optimized for the specific instrument platform, but generally include a source temperature of 400-500°C, ion spray voltage of -3500 to -4500 V, and appropriate curtain gas and collision gas settings. The MRM transitions monitored are m/z 434.9 → 329.8 for fipronil, m/z 450.9 → 415.0 for this compound, m/z 387.0 → 351.0 for fipronil desulfinyl, and m/z 283.0 → 268.0 for the internal standard [1]. These transitions provide the optimal combination of sensitivity and specificity for reliable quantification in complex biological matrices.
Table 3: LC-MS/MS Instrument Parameters for this compound Analysis
| Parameter | Setting | Description |
|---|---|---|
| Column | Waters Atlantis C18 (4.6 × 50 mm, 5.0 μm) | Stationary phase |
| Mobile Phase | Acetonitrile:0.1% acetic acid (70:30, v/v) | Isocratic elution |
| Flow Rate | 0.7 mL/min | Pump setting |
| Injection Volume | 5-10 μL | Sample introduction |
| Run Time | 2.0 min | Total chromatographic cycle |
| Ionization Mode | ESI-negative | Ion source |
| Source Temperature | 400-500°C | Ionization efficiency |
| MRM Transitions | See Table 2 | Detection specificity |
The validated DBS method has been successfully applied to determine fipronil desulfinyl in DBS samples obtained from toxicokinetic studies in rats following intravenous administration (1 mg/kg) [1]. This application demonstrates the suitability of DBS sampling for generating reliable toxicokinetic data while significantly reducing the number of animals required and minimizing procedural distress through microsampling approaches [1]. In rodent toxicokinetic studies, the DBS technique enables serial blood sampling from individual animals, thereby reducing inter-animal variability and decreasing the total number of animals required by up to 70-80% compared to conventional plasma sampling that requires separate groups for each time point [1]. This serial sampling capability provides more robust pharmacokinetic data while aligning with the principles of humane animal research.
The toxicokinetic behavior of this compound is particularly noteworthy due to its significantly extended half-life (208 hours) compared to the parent compound fipronil (8.5 hours) in rat studies [1]. This prolonged systemic exposure to this compound has important implications for risk assessment, particularly considering its enhanced potency at mammalian chloride channels compared to the parent insecticide [1] [2]. The DBS method facilitates comprehensive characterization of the metabolic profile following fipronil exposure, enabling researchers to simultaneously monitor the parent compound and its major metabolites throughout the elimination phase without the logistical constraints associated with conventional plasma sampling.
DBS sampling offers significant advantages for human biomonitoring studies aimed at assessing environmental exposures to fipronil and its metabolites across diverse populations. The method's high sensitivity (LLOQ of 0.1 ng/mL) is sufficient to detect this compound at concentrations relevant to environmental and occupational exposures, which have been reported in the range of 0.1 to 4 ng/mL in human serum samples [1]. The simplified logistics of DBS sampling enable large-scale field studies in remote locations, as samples can be collected by minimally trained personnel and transported to analytical laboratories at ambient temperature without refrigeration requirements [1] [3]. This capability is particularly valuable for pediatric studies, where venipuncture is challenging and often distressing for children and parents, and where ethical considerations limit blood collection volumes [1] [3].
Recent advancements in DBS applications include integrated approaches that combine screening with confirmatory analysis. The development of "Smartcard" technology utilizing 3D-printed cartridges incorporates both lateral flow immunoassay for rapid on-site screening and dried extract spots (DExS) for subsequent laboratory confirmation by UHPLC-MS/MS [5]. This innovative approach detects fipronil down to 0.8 μg/kg in food samples and demonstrates the potential for method expansion to other environmental contaminants beyond fipronil [5]. The integration of rapid screening with sophisticated confirmatory analysis in a single platform represents a significant advancement in environmental monitoring capabilities, particularly for resource-limited settings.
Figure 2: Method Development and Optimization Strategy
Spot Homogeneity: Inconsistent analyte distribution across the DBS can lead to sampling variability. To mitigate this, ensure uniform application of blood to the filter paper and use punches from the center of the spot for reproducible results. The hematocrit effect is a well-known factor influencing spot morphology and drying characteristics, though its specific impact on this compound quantification was not detailed in the available literature [3].
Extraction Efficiency: If recovery appears suboptimal, consider extending the sonication time or incorporating a soaking period before vortex mixing. For problematic extractions, alternative solvents such as methanol or acetonitrile with formic acid (0.1%) can be evaluated, though acetonitrile has demonstrated excellent performance for these analytes [1] [5].
Matrix Effects: Ion suppression or enhancement can affect quantification accuracy. To address this, ensure consistent chromatographic separation and use a stable isotope-labeled internal standard when available. The extract cleanliness achieved with acetonitrile precipitation typically minimizes matrix effects, but they should be evaluated during method validation [1].
Carryover Prevention: Given the high sensitivity of the method, implement thorough needle and injector port washing procedures between injections. The short run time (2 minutes) provides limited time for column cleaning, so periodic column regeneration with strong solvents is recommended [1].
For routine implementation, include quality control samples at low, medium, and high concentrations in each analytical batch. These should be prepared from independent stock solutions and processed alongside study samples. Acceptance criteria should follow regulatory guidelines, typically requiring at least 67% of QC samples and 50% at each concentration level to be within 15% of their nominal concentrations [1] [4]. For long-term studies, monitor QC trends to detect potential method drift or changes in instrument performance over time. Include blank DBS samples from the same card lot to monitor potential background interference or contamination [3] [4].
The DBS method for this compound analysis represents a significant advancement in bioanalytical techniques for environmental toxicant monitoring. The method combines exceptional sensitivity with practical efficiency, enabling reliable quantification at environmentally relevant concentrations with minimal sample volume requirements. The simplified sampling and storage logistics make this approach particularly valuable for large-scale biomonitoring studies and pediatric populations where conventional blood collection is impractical or ethically concerning. The application of this methodology to toxicokinetic studies aligns with modern principles of animal research ethics through substantial reduction in animal numbers and refinement of sampling procedures.
Future directions for DBS analysis of this compound may include further miniaturization of sampling volumes, development of automated processing platforms, and expansion to additional metabolite panels. The integration of DBS sampling with emerging technologies such as digital microfluidics and portable mass spectrometry systems holds promise for even greater accessibility and application in diverse field settings. As environmental health research continues to emphasize the exposome concept, encompassing lifelong environmental exposures, the DBS approach for this compound and related environmental toxicants will play an increasingly important role in understanding exposure-disease relationships and informing public health protection strategies.
This compound is the primary biological metabolite of the broad-spectrum phenylpyrazole insecticide fipronil, formed mainly through cytochrome P450-mediated oxidation in mammalian species. This metabolite has drawn significant scientific concern due to its enhanced toxicity compared to the parent compound and its persistent accumulation in blood and tissues, with an estimated half-life of 208 hours in rodents. This compound demonstrates approximately 10-fold higher potency at mammalian GABA-gated chloride channels compared to fipronil, narrowing the selectivity between insects and mammals and increasing potential risks for human and non-target species. The detection and monitoring of this compound is therefore crucial for understanding exposure risks in both environmental and clinical settings.
Traditional analytical methods for this compound detection, primarily chromatographic techniques like GC-MS and LC-MS/MS, offer excellent sensitivity and specificity but present limitations for large-scale monitoring studies. These methods require extensive sample preparation, sophisticated instrumentation, and specialized technical expertise, making them time-consuming and costly for high-throughput applications. Immunoassay methods like the Enzyme-Linked Immunosorbent Assay (ELISA) have emerged as valuable alternatives, providing high-throughput screening capabilities with minimal sample preparation. ELISA formats are particularly advantageous for rapid screening of large sample sets in environmental monitoring, occupational health surveillance, and food safety testing, offering the necessary sensitivity, specificity, and cost-effectiveness required for comprehensive exposure assessment programs.
The development of sensitive and selective immunoassays for small molecules like this compound requires careful hapten design, as these compounds under 1,000 Da are not inherently immunogenic. The strategic design of haptens must incorporate structural features that mimic the target analyte while providing appropriate functional groups for conjugation to carrier proteins. Research has demonstrated that the orientation and presentation of the target molecule during immunization significantly influence antibody specificity and affinity. Through rational hapten design, researchers have successfully developed immunoassays with distinct cross-reactivity patterns capable of discriminating between this compound and other metabolites including fipronil-desulfinyl, fipronil-sulfide, and fipronil-detrifluoromethylsulfonyl.
The conjugation chemistry linking haptens to carrier proteins represents another critical factor in immunoassay performance. Two primary conjugation methods have been successfully employed in this compound immunoassay development:
These conjugation approaches have been utilized with various carrier proteins including thyroglobulin for immunization and bovine serum albumin (BSA) or conalbumin (CON) as coating antigens in heterologous assay systems. The heterologous approach, where different hapten-protein conjugates are used for immunization and coating, has proven particularly effective for enhancing assay sensitivity by minimizing antibody binding to the carrier protein rather than the target hapten.
The choice of antibody type represents a fundamental decision point in immunoassay development, with different formats offering distinct advantages:
Recent research has demonstrated the successful generation of VHHs selective to either fipronil or this compound, enabling the development of assays that can discriminate between parent compound and metabolite. The selection of appropriate antibodies depends on the specific application requirements, including whether class-specific detection or compound-specific quantification is needed.
Table: Comparison of Antibody Types for this compound Detection
| Antibody Type | Production Method | Advantages | Limitations | Reported IC₅₀ for this compound |
|---|---|---|---|---|
| Polyclonal | Animal immunization with hapten-carrier conjugates | High sensitivity, broad recognition | Batch-to-batch variability, cross-reactivity | 0.58 ± 0.06 ng/mL (assay #2265) |
| Monoclonal | Hybridoma technology | Consistent specificity, unlimited supply | Limited epitope recognition, higher development cost | Not specifically reported |
| VHH (Nanobody) | Camelid immunization, phage display | High stability, precise epitope targeting | Specialized production requirements | 30 ng/mL (VHH F6) |
Materials Required:
Procedure for Carboxylic Acid Hapten Conjugation (Sulfo-NHS Method):
Procedure for Amine-Containing Hapten Conjugation (Diazotization Method):
Materials Required:
Procedure:
Coating:
Blocking:
Competitive Reaction:
Detection:
Signal Development:
Measurement:
Materials Required:
Procedure for Serum Samples:
Procedure for Urine Samples:
The following workflow diagram illustrates the key steps in this compound ELISA development and application:
The developed immunoassays for this compound demonstrate excellent sensitivity with half-maximal inhibition concentrations (IC₅₀) in the low nanogram per milliliter range. Different assay configurations show distinct cross-reactivity patterns, allowing researchers to select the most appropriate format based on their specific detection needs. The generic assay #2265 shows broader recognition of fipronil and its metabolites, making it suitable for class-specific detection, while VHH-based assays offer greater specificity for distinguishing between fipronil and this compound.
Table: Analytical Performance of this compound Immunoassays
| Assay Format | IC₅₀ (ng/mL) | LOD (ng/mL) | Linear Range (ng/mL) | Key Cross-Reactivities |
|---|---|---|---|---|
| Polyclonal Assay #2265 | 0.58 ± 0.06 | 0.1 | 0.1-10 | Fipronil sulfide (96%), Fipronil-desulfinyl (101%) |
| Polyclonal Assay #2268 | 2.6 ± 0.4 | 0.5 | 0.5-50 | Fipronil sulfide (39%), Fipronil-desulfinyl (25%) |
| VHH F6 (this compound) | 30 | 10 | 75-2200 | High specificity for this compound |
| Monoclonal Antibody Assay | 0.14-1.43 μg/L | 0.0025 μg/L | 0.14-1.43 μg/L | Cross-reactivity with metabolites <21.5% |
The accuracy and precision of this compound immunoassays have been rigorously evaluated through spike-recovery studies in various biological matrices. These studies demonstrate excellent recovery rates and precision across different sample types, supporting the use of these assays for monitoring programs.
Table: Recovery of this compound from Spiked Biological Matrices
| Matrix | Spike Concentration (ng/mL) | Recovery (%) | Intra-Assay CV (%) | Inter-Assay CV (%) |
|---|---|---|---|---|
| Water | 0.5 | 98.5 | 5.2 | 8.7 |
| Human Serum | 1.0 | 95.3 | 6.8 | 9.3 |
| Human Urine | 2.0 | 92.7 | 7.5 | 10.1 |
| Rat Serum | 100 | 106 | 4.5 | 7.2 |
| Prairie Dog Serum | 400 | 109 | 5.1 | 8.9 |
Immunoassays for this compound have been successfully applied in human biomonitoring studies to assess environmental and occupational exposures. Research utilizing these assays has revealed that this compound is detectable in approximately 25% of human serum samples from the general population with no known pesticide exposures, with concentrations ranging from 0.1 to 4 ng/mL. In occupational settings where workers handle fipronil-containing products, serum concentrations have been found to be significantly higher, with one study reporting mean this compound levels of 7.8 ± 7.7 ng/mL in factory workers. These findings highlight the value of immunoassays for population screening and occupational health surveillance programs aimed at reducing exposure risks.
The correlation between immunoassay results and confirmatory LC-MS/MS analysis has been extensively evaluated, with studies reporting excellent correlation (R² > 0.9) between the two methods. This agreement supports the use of ELISA as a reliable screening tool that can reduce the need for more costly instrumental analysis. Immunoassays have also been adapted for the detection of fipronil metabolites in urine, particularly following enzymatic hydrolysis to release conjugated metabolites. While this compound is the primary biomarker in serum, hydroxy-fipronil has been identified as a dominant urinary metabolite with concentrations ranging from 10 to 10,000 ng/mL in exposed rats, demonstrating its potential as a sensitive biomarker for urine-based monitoring programs.
Beyond human biomonitoring, this compound immunoassays have found important applications in environmental monitoring and food safety testing. Environmental studies have utilized these assays to detect fipronil and its metabolites in water, soil, and indoor dust samples, with reported contamination levels ranging from 1-158 ng/L in various environmental media. The European Union has established a Maximum Residue Limit (MRL) for fipronil, expressed as the sum of fipronil and this compound, at 0.005 mg/kg (5 ppb) in food products, particularly in eggs and other animal-derived products. Commercial ELISA kits have been developed specifically for food safety applications, offering detection limits of 0.0025 mg/kg (2.5 ppb) in liquid whole egg, well below the established MRL.
The regulatory applications of these immunoassays have been demonstrated during food safety incidents, most notably during the 2017 fipronil egg contamination event in Europe and Asia involving the illegal use of fipronil in poultry farms. The high-throughput capability of ELISA formats allows regulatory agencies and food producers to rapidly screen large sample sets, enabling timely intervention and protection of the food supply. The continuing development of immunoassays with improved specificity and sensitivity will further enhance their utility in both regulatory and research settings, providing valuable tools for comprehensive risk assessment and exposure mitigation strategies.
Fipronil is a broad-spectrum insecticide belonging to the phenylpyrazole group, widely used in agricultural, residential, and industrial applications. Fipronil sulfone (FSO) is its primary oxidative metabolite, known for its environmental persistence and comparable or even enhanced toxicity relative to the parent compound. Recent studies have detected fipronil and its metabolites in aquatic environments globally, with concentrations ranging from 0.132 to 2.44 μg/L detected in the Guandu River basin in Brazil [1]. These compounds pose significant ecological risks due to their toxicity to non-target organisms, including aquatic invertebrates and fish [1] [2].
Monitoring these contaminants requires highly sensitive and selective analytical methods. Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the preferred technique due to its superior sensitivity, selectivity, and ability to provide confirmatory analysis for trace-level pesticide residues in complex environmental matrices like water [3] [2]. This document outlines a validated, robust protocol for the simultaneous extraction and determination of this compound and other metabolites in surface water samples.
The following workflow diagram outlines the sample preparation and analysis stages:
Detailed Procedure:
2.4.1. Chromatographic Conditions Table 1: Optimized UHPLC Conditions for this compound Separation
| Parameter | Specification |
|---|---|
| Column | Thermo Hypersil GOLD aQ (100 x 2.1 mm, 1.9 μm) [3] |
| Mobile Phase A | 1 mM Ammonium Acetate in Water [4] |
| Mobile Phase B | Methanol [4] |
| Gradient Program | 65% B (0 min) → 55% B (1.5 min) → 85% B (3.5 min) → 65% B (3.5-4.0 min) [4] |
| Flow Rate | 0.3 mL/min [4] |
| Column Temperature | 40°C [4] |
| Injection Volume | 10 μL [4] |
2.4.2. Mass Spectrometric Conditions Fipronil and its metabolites, including this compound, are best ionized in negative electrospray ionization (ESI-) mode [2].
Table 2: MS/MS Parameters for Fipronil and its Metabolites
| Compound | Precursor Ion (m/z) | Quantification Transition (m/z) | Confirmation Transition (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Fipronil | 435.0 | 250.0 | 330.0 | To be optimized [2] |
| This compound (FSO) | 451.0 | 282.0 | 415.0 | To be optimized [2] |
| Fipronil Sulfide | 419.0 | 262.0 | To be defined | To be optimized |
| Fipronil Desulfinyl | 387.0 | 282.0 | To be defined | To be optimized |
Source Parameters (to be optimized): Drying gas temperature and flow, nebulizer pressure, capillary voltage.
The described method was validated according to standard validation guidelines, demonstrating excellent performance for the analysis of this compound in water [2].
Table 3: Method Validation Results Summary
| Validation Parameter | Performance for this compound |
|---|---|
| Linear Range | 1 - 20 μg/L [4] |
| Coefficient of Determination (R²) | > 0.994 [4] |
| Limit of Detection (LOD) | 0.3 μg/kg (can be adapted for water) [4] |
| Limit of Quantification (LOQ) | 1.0 μg/kg (can be adapted for water) [4] |
| Recovery (%) | 89.0 - 104.4% [4] |
| Precision (RSD%, n=6) | < 6.03% [4] |
This validated method has been successfully applied to monitor pesticide levels in environmental waters. A study of the Guandu River basin in Brazil detected fipronil in concentrations ranging from 0.132 to 2.44 μg/L, while its metabolite, This compound, was detected in most samples [1]. These findings highlight the relevance and applicability of this protocol for environmental monitoring and regulatory compliance, confirming that fipronil contamination is a widespread issue of concern.
The HPLC-MS/MS protocol detailed herein provides a sensitive, accurate, and robust methodology for determining trace levels of this compound and related metabolites in water samples. The one-step SPE cleanup efficiently minimizes matrix interferences while delivering high analyte recovery. This method is suitable for environmental monitoring, regulatory testing, and research aimed at assessing the fate and transport of fipronil-based insecticides in aquatic ecosystems.
Fipronil is a broad-spectrum phenylpyrazole insecticide that acts as a potent disruptor of the insect central nervous system by blocking chloride ions through GABA-regulated channels, leading to uncontrolled nerve transmission and eventual insect death [1]. Although GABA channels exist in both vertebrates and invertebrates, fipronil binds more tightly to invertebrate receptors, providing some degree of selectivity [1]. However, fipronil and its metabolites, particularly fipronil-sulfone, exhibit significant toxicity to non-target organisms including birds, honeybees, fish, and aquatic invertebrates [1]. The European Union prohibits the use of fipronil in food-producing animals and has established a strict maximum residue level (MRL) of 5 μg/kg for the sum of fipronil and fipronil-sulfone in eggs [1].
The 2017 European food alert, where fipronil was detected in chicken eggs due to illicit use in poultry farms against red mites, highlighted the critical need for reliable analytical methods to monitor fipronil and its metabolites in egg matrices [2] [1] [3]. This contamination event affected numerous countries across Europe and Asia, prompting the development of various analytical approaches for determining fipronil residues [1]. While chromatographic methods coupled with mass spectrometry have been the gold standard for such analyses, alternative techniques including micellar electrokinetic capillary chromatography (MEKC) and capillary liquid chromatography (CLC) have emerged as valuable complementary approaches [2] [1]. These methods offer advantages of reduced solvent consumption, lower operating costs, and sufficient sensitivity for monitoring fipronil and its primary metabolites at regulatory levels.
Various analytical techniques have been developed for the determination of fipronil and its metabolites in eggs, each with distinct advantages and limitations. The choice of method depends on several factors including required sensitivity, available instrumentation, sample throughput needs, and regulatory requirements. The table below summarizes the key characteristics of different analytical approaches used for fipronil analysis in egg matrices:
Table 1: Comparison of Analytical Methods for Fipronil and Metabolites in Eggs
| Analytical Technique | Target Analytes | Sample Preparation | Limit of Detection | Key Advantages | Reference |
|---|---|---|---|---|---|
| MEKC-UV | Fipronil, fipronil-sulfone | SALLE (ACN + ammonium sulfate) | 90-150 μg/kg | Simple instrumentation, low solvent consumption | [2] |
| CLC-UV | Fipronil, fipronil-sulfone, fipronil-sulfide | SALLE (ACN + ammonium sulfate) | 11-25 μg/kg | Enhanced sensitivity, reduced solvent use | [1] |
| LC-MS/MS (Triple Quad) | Fipronil, fipronil-sulfone | Modified QuEChERS | 0.0005 mg/kg | High sensitivity, selective detection | [4] |
| Online-SPE-LC-Orbitrap | Fipronil, fipronil-sulfone, fipronil-sulfide, fipronil-desulfinyl | QuEChERS | 2.5 μg/kg | High selectivity, comprehensive metabolite coverage | [5] |
| GC-MS/MS | Fipronil, fipronil-sulfone | QuEChERS with Z-Sep+ cleanup | 5 ng/g | Effective lipid removal, good for non-polar compounds | [6] |
The MEKC-UV method for determination of fipronil and fipronil-sulfone in eggs has been systematically validated to ensure reliability and accuracy for routine analysis. The validation parameters demonstrate that the method provides satisfactory precision and adequate recovery for both target analytes, though with limitations in sensitivity for monitoring the strict EU MRL. The detailed validation data for the MEKC-UV method is presented in the table below:
Table 2: Validation Parameters of the MEKC-UV Method for Fipronil and Metabolites in Eggs
| Parameter | Fipronil | Fipronil-sulfone |
|---|---|---|
| Linearity Range | Not specified | Not specified |
| Precision (RSD%) | <14% | <14% |
| Recovery | >83% | >83% |
| Limit of Detection | 90 μg/kg | 150 μg/kg |
| Limit of Quantification | Not specified | Not specified |
| Background Electrolyte | 50 mM ammonium perfluorooctanoate pH 9.0 with 10% (v/v) methanol | |
| Separation Mode | Micellar electrokinetic chromatography | |
| Detection | UV detection |
The primary limitation of the MEKC-UV approach is its relatively high detection limits (90 μg/kg for fipronil and 150 μg/kg for fipronil-sulfone), which exceed the EU MRL of 5 μg/kg for the sum of fipronil and its metabolites [2] [3]. This sensitivity constraint means the method is more suitable for screening purposes or cases of suspected high-level contamination rather than for routine monitoring at regulatory limits. However, the method offers advantages of simpler instrumentation and lower operational costs compared to MS-based techniques, making it accessible to laboratories with limited resources [2]. The authors suggest that sensitivity could be improved through additional sample preconcentration steps or by coupling with more sensitive detection systems such as mass spectrometry [2] [3].
The sample preparation for fipronil and fipronil-sulfone in eggs employs salting-out assisted liquid-liquid extraction (SALLE), which provides an efficient and straightforward approach for extracting these analytes from the complex egg matrix. The procedure begins with homogenization of egg samples to ensure uniformity, followed by weighing 2 g of the homogenized sample into a suitable extraction vessel. To this sample, add 4 mL of acetonitrile as the extraction solvent, which effectively precipitates proteins while extracting the target lipophilic compounds. The mixture is then vigorously shaken for 5 minutes to ensure complete contact between the sample and solvent, facilitating the transfer of fipronil and its metabolites into the organic phase.
The salting-out effect is induced by adding approximately 1 g of ammonium sulfate, which increases the ionic strength of the aqueous phase and promotes phase separation between the acetonitrile and the aqueous components of the egg matrix. After salt addition, shake the mixture again for 1 minute, then centrifuge at 4000 rpm for 10 minutes to achieve complete phase separation. The upper organic layer containing the target analytes is carefully transferred to a clean tube using a Pasteur pipette. For additional cleanup and to improve sensitivity, the extract may be evaporated to dryness under a gentle nitrogen stream and reconstituted in a smaller volume of appropriate solvent compatible with the MEKC analysis, typically 100-200 μL of methanol or background electrolyte solution [2] [3]. The final extract is transferred to an autosampler vial for MEKC-UV analysis.
The separation of fipronil and fipronil-sulfone is performed using micellar electrokinetic capillary chromatography under optimized conditions that provide adequate resolution of these structurally similar compounds. The background electrolyte consists of 50 mM ammonium perfluorooctanoate adjusted to pH 9.0 with the addition of 10% (v/v) methanol as an organic modifier to improve solubility and separation efficiency [2] [3]. Prior to initial use, the capillary should be conditioned by flushing with 1 M sodium hydroxide for 30 minutes, followed by deionized water for 15 minutes, and finally with the background electrolyte for 30 minutes. Between runs, the capillary is rinsed with background electrolyte for 2-3 minutes to maintain reproducibility.
Analysis is typically performed using a fused-silica capillary with dimensions of 50 μm internal diameter and 50-60 cm total length (with effective length to detector of 40-45 cm). The separation is carried out at an applied voltage of 20-30 kV with the capillary compartment maintained at a constant temperature of 25°C. Detection is achieved using UV absorption at a wavelength of 250-280 nm, which provides adequate sensitivity for the target analytes. Sample injection is performed using hydrodynamic injection with pressure set at 50 mbar for 5-10 seconds [2]. Under these conditions, fipronil and fipronil-sulfone should be well-resolved within a reasonable analysis time of 15-20 minutes, though exact migration times may vary based on specific instrumental conditions and capillary characteristics.
The following workflow diagram illustrates the complete MEKC-UV analytical procedure for determining fipronil and its metabolites in eggs:
Figure 1: Experimental workflow for the determination of fipronil and its metabolites in eggs using MEKC-UV analysis.
Capillary liquid chromatography (CLC) with UV detection presents an alternative miniaturized approach for determining fipronil and its metabolites in eggs, offering improved sensitivity compared to MEKC-UV while maintaining the advantages of reduced solvent consumption and waste generation [1]. The method employs a Zorbax XDB-C18 or Luna C18 capillary column (100-500 μm internal diameter) with a mobile phase consisting of water (eluent A) and methanol (eluent B) at a flow rate of 10 μL/min and column temperature of 40°C [1]. The separation utilizes a gradient program beginning at 45% methanol, increasing to 70% over 30 minutes, maintaining this concentration for 1 minute before returning to initial conditions. Sample preparation follows the same SALLE procedure as the MEKC method, demonstrating the compatibility of this extraction approach with different separation techniques.
The CLC-UV method provides significantly lower detection limits of 11 μg/kg for fipronil, 25 μg/kg for fipronil-sulfide, and 15 μg/kg for fipronil-sulfone, representing approximately 5-10 fold improvement compared to MEKC-UV [1]. This enhanced sensitivity is attributed to the reduced column internal diameter and lower flow rates, which decrease chromatographic dilution and improve detection capability. Despite this improvement, the method still falls short of the EU MRL of 5 μg/kg, suggesting that UV detection alone may be insufficient for regulatory compliance monitoring at the required levels. However, for laboratories with CLC instrumentation, this approach provides a cost-effective alternative to conventional LC, with reduced solvent consumption and operating costs, making it suitable for screening applications or research settings where extreme sensitivity is not required [1].
For regulatory compliance monitoring requiring utmost sensitivity and selectivity, mass spectrometry-based methods represent the gold standard for determining fipronil and its metabolites in eggs. These approaches typically employ liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), achieving detection limits significantly below the EU MRL of 5 μg/kg [5] [4]. The Thermo Scientific TSQ Quantis triple quadrupole method, for instance, provides impressive limits of quantification and identification of 0.0005 mg/kg (0.5 μg/kg) for both fipronil and fipronil-sulfone, which is 5-fold below the statutory MRL [4]. This method utilizes a modified QuEChERS acetonitrile extraction followed by analysis with an 8-minute chromatographic run on an Accucore aQ column, enabling high-throughput analysis of egg samples.
Another advanced approach combines QuEChERS extraction with online solid-phase extraction coupled to LC-Orbitrap HRMS, allowing for the determination of fipronil and three metabolites (fipronil-desulfinyl, fipronil-sulfone, and fipronil-sulfide) with excellent recoveries ranging from 84.56% to 93.84% and relative standard deviations ≤5.87% [5]. This method features a streamlined sample preparation that can be completed in fewer steps within 13 minutes, significantly improving laboratory efficiency. The high selectivity of HRMS enables confident identification and quantification of the target analytes even in complex egg matrices, with a limit of quantification of 2.5 μg/kg for all compounds, meeting the requirements of various international regulatory bodies [5]. These mass spectrometry-based methods, while requiring more sophisticated instrumentation and higher operational costs, provide the necessary sensitivity and reliability for official control laboratories responsible for ensuring compliance with food safety regulations.
The MEKC-UV method for determining fipronil and fipronil-sulfone in eggs represents a valuable analytical tool for laboratories requiring a cost-effective approach for screening these contaminants in egg matrices. The method's advantages include simpler instrumentation, reduced solvent consumption, and satisfactory precision and accuracy for many applications, with precision below 14% RSD and recoveries exceeding 83% [2] [3]. The straightforward SALLE sample preparation using acetonitrile and ammonium sulfate provides an efficient extraction with minimal steps, reducing potential sources of error and improving laboratory workflow efficiency. However, the method's primary limitation remains its insufficient sensitivity for monitoring the EU MRL of 5 μg/kg, with detection limits of 90 μg/kg for fipronil and 150 μg/kg for fipronil-sulfone [2].
For applications requiring higher sensitivity, both capillary LC-UV and various mass spectrometry-based approaches offer viable alternatives, with the latter providing the necessary performance for regulatory compliance monitoring [1] [5] [4]. The choice between these methods should be guided by specific analytical needs, available resources, and required detection limits. Future improvements to the MEKC-UV method could focus on implementing additional sample preconcentration strategies or exploring alternative detection schemes to enhance sensitivity while maintaining the technique's inherent advantages of simplicity and cost-effectiveness. As analytical technology continues to advance, these miniaturized separation approaches may play an increasingly important role in sustainable analytical chemistry for food safety monitoring, particularly when integrated within complementary methodological frameworks that address their sensitivity limitations.
Fipronil sulfone is the primary and more persistent metabolite of the insecticide fipronil. It is of significant concern for human biomonitoring because it persists much longer in circulation than the parent compound and evidence suggests it may be more cytotoxic and more active at mammalian chloride channels [1] [2]. Biomonitoring human exposure to fipronil through its sulfone metabolite in blood requires highly sensitive and reliable bioanalytical methods due to expected low concentrations [1].
The table below summarizes two key analytical approaches for quantifying this compound in blood and serum.
| Method | Sample Type | Key Steps | Sensitivity (LOD/LLOQ) | Linear Range | Advantages & Limitations |
|---|
| DBS-LC-MS/MS [1] [2] | Dried Blood Spot (Human/Rat) | Protein precipitation with acetonitrile | LOD: 0.01 ng/mL LLOQ: 0.1 ng/mL | 0.1 - 100 ng/mL | Advantages: Minimal blood volume (10-20 µL), non-invasive sampling, easy storage/shipping, high-throughput 2-min run time. Limitations: Requires specialized LC-MS/MS instrumentation. | | VHH-based ELISA [3] | Serum (Rodent) | Liquid-liquid extraction with ethyl acetate | LOD: 30 ng/mL Linear Range: 75–2200 ng/mL | 75–2200 ng/mL | Advantages: High-throughput, lower equipment cost. Limitations: ~300x less sensitive than LC-MS/MS, cross-reactivity must be rigorously checked. |
This protocol is adapted from a proof-of-concept study for the simultaneous estimation of fipronil, this compound, and fipronil desulfinyl in human and rat blood [1] [2].
The method has been validated per USFDA guidelines [1]:
The following diagram illustrates the complete experimental workflow from sample collection to data analysis for the DBS-LC-MS/MS protocol.
The DBS-LC-MS/MS method provides a robust, sensitive, and high-throughput solution for quantifying this compound in human blood. Its minimal blood volume requirement and non-invasive nature make it exceptionally suitable for large-scale biomonitoring studies and pediatric populations, offering a significant advantage over traditional venipuncture-based methods.
This compound (MB46136) is a primary oxidative metabolite of the broad-spectrum phenylpyrazole insecticide fipronil. This metabolite has gained significant analytical importance due to its enhanced toxicity compared to the parent compound—approximately 3.3 times more toxic to bluegill sunfish and similarly more toxic to freshwater invertebrates [1]. The environmental persistence and bioaccumulation potential of this compound, coupled with regulatory requirements that often define maximum residue limits (MRLs) as the sum of fipronil and this compound, necessitate robust analytical methods for its determination in various matrices [2]. The European Union has established strict MRLs for these compounds, setting the limit at 5 μg·kg⁻¹ in foodstuffs such as eggs [2].
Analytical methods must address several challenges, including the need for low detection limits (frequently below 1 μg·kg⁻¹), selectivity in complex matrices, and efficient sample preparation to handle multiple samples simultaneously. This document provides a comprehensive overview of established and novel methods for this compound extraction and analysis, along with validation data and detailed protocols suitable for implementation in research and regulatory settings.
The 96-well plate SPE approach represents an efficient method for processing biological samples such as ovine plasma. This technique enables high-throughput analysis with the capacity to process over 80 samples per day while requiring only 200 μL of sample volume [3].
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been widely adapted for this compound extraction from various matrices, including cottonseed, cotton plants, soil, and eggs [1] [2].
A novel FaPEx technique was recently developed for rapid analysis of fipronil and this compound in soil and egg samples. This method integrates liquid-liquid extraction with cleanup in a single device, significantly reducing processing time and solvent consumption [6].
The following workflow diagram illustrates the key decision points in selecting an appropriate extraction method based on sample matrix and analytical requirements:
GC-MS/MS methods provide excellent sensitivity and selectivity for this compound determination, particularly when coupled with efficient sample preparation techniques [3] [7].
LC-MS/MS methods have become the preferred technique for this compound analysis due to their sensitivity and compatibility with aqueous extracts from QuEChERS and similar methodologies [2] [5].
CLC-UV presents a green alternative to conventional LC methods, offering reduced solvent consumption and operating costs while maintaining adequate sensitivity for regulatory compliance [2].
Comprehensive validation according to international guidelines (e.g., 2002/657/EC, SANTE/11945/2015) is essential to demonstrate method reliability. The following table summarizes key validation parameters across different methodologies:
Table 1: Method Validation Parameters for this compound Determination in Various Matrices
| Matrix | Method | Linear Range | Recovery (%) | RSD (%) | LOD | LOQ | Citation |
|---|---|---|---|---|---|---|---|
| Ovine plasma | 96-well SPE/GC-MS/MS | 0.1-100 μg/L | >70 | <15 | 0.1 μg/L | 0.25 μg/L | [3] |
| Rat plasma | SPE/LC-UV/MS | 2.5-2500 ng/mL | >70 | <15 | - | - | [4] |
| Cotton plants | QuEChERS/ UPLC-MS/MS | 0.005-0.5 mg/kg | 78.6-108.9 | 0.6-13.7 | - | 0.005-0.01 mg/kg | [1] |
| Soil | QuEChERS/ UPLC-MS/MS | 0.005-0.5 mg/kg | 78.6-108.9 | 0.6-13.7 | - | 0.005-0.01 mg/kg | [1] |
| Eggs | QuEChERS/ LC-MS/MS | 0.2-200 ng/g | 85-115 | <15 | 0.15 ng/g | 0.5 ng/g | [5] |
| Water, soil, sediment | SPE/GC-MS | 20-120 μg/L | 86-112 | 2-13.4 | 3.0-6.6 ng/L | 9.0-21.6 ng/L | [7] |
| Eggs | SALLE/ CLC-UV | 50-5000 μg/L | 87.6-95.2 | <9.5 | 15 μg/L | 50 μg/L | [2] |
| Soil, eggs | FaPEx/ UHPLC-MS/MS | 0.05-500 ng/g | 88.2-110.2 | <11.3 | 0.01-0.03 ng/g | 0.05-0.1 ng/g | [6] |
Matrix effects pose significant challenges in this compound analysis, particularly in complex samples like eggs and plasma. Several approaches can mitigate these effects:
Method specificity must be demonstrated through the analysis of blank samples to ensure no interfering peaks co-elute with this compound. In MS/MS methods, monitoring multiple transition ions with established ion ratios provides confirmation of identity according to EU guidelines [3] [5]. For UV detection, peak purity assessment through photodiode array detection is recommended [2].
The 96-well SPE GC-MS/MS method has been successfully applied to investigate this compound pharmacokinetics in ovine plasma, revealing that metabolite concentrations can exceed parent compound levels by 20-fold or more in rats [3] [4]. This disposition pattern underscores the importance of monitoring this compound in addition to the parent compound in toxicological evaluations.
During the 2017 European egg contamination incident, QuEChERS-based LC-MS/MS methods enabled rapid detection of this compound residues exceeding EU MRLs by up to 240-fold (1.2 mg/kg versus 0.005 mg/kg limit) [5]. This incident highlighted the critical need for robust monitoring methods and prompted methodological developments such as the FaPEx approach for even faster analysis [6].
SPE-GC-MS methods have been applied to water, soil, and sediment samples, demonstrating the environmental persistence of this compound and its potential for ecological impact [7]. Monitoring studies have shown that this compound can exceed parent compound concentrations in agricultural soils weeks after application due to continued oxidation [1].
Table 2: Common Analytical Issues and Recommended Solutions
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low recovery in SPE | Incomplete elution, sorbent drying | Use stronger elution solvent (ethyl acetate), ensure sorbent does not dry during loading |
| High matrix effects | Incomplete cleanup, co-eluting compounds | Increase PSA sorbent amount, add additional cleanup step (C18 for lipids) |
| Poor chromatographic peak shape | Column degradation, mobile phase issues | Use aqueous-compatible columns (e.g., Accucore aQ), ensure mobile phase freshness |
| Signal drift in MS | Ion source contamination, detector saturation | Implement more frequent source cleaning, dilute extracts to remain in linear range |
| Elevated method blanks | Contaminated solvents or sorbents, carryover | Use high-purity solvents, implement thorough washing steps between injections |
The analysis of this compound requires careful method selection based on matrix complexity, required sensitivity, and available instrumentation. The methodologies presented here—from traditional SPE and QuEChERS to novel approaches like FaPEx and CLC-UV—provide a comprehensive toolkit for researchers addressing different analytical needs. Proper validation following established guidelines is essential to generate reliable data for regulatory compliance, toxicological assessment, and environmental monitoring purposes.
Fipronil and its primary metabolite fipronil sulfone belong to the phenylpyrazole class of insecticides that have raised significant concerns in food safety and environmental monitoring. Fipronil acts by blocking GABA-gated chloride channels in the central nervous system of insects, leading to paralysis and death. However, its metabolic transformation into this compound presents particular analytical challenges as this metabolite demonstrates greater environmental persistence and comparable or enhanced toxicity relative to the parent compound [1]. The thermal instability and low concentration levels of this compound in complex matrices necessitate highly efficient and selective sample preparation techniques prior to instrumental analysis.
The analysis of this compound is critical in various fields, including regulatory compliance monitoring, environmental risk assessment, and toxicological studies. Regulatory bodies worldwide have established strict maximum residue limits (MRLs) for fipronil and its metabolites in food products. For instance, the European Union has set MRLs at 0.005 mg/kg for eggs and poultry, while China's GB 2763-2021 standards specify 0.02 mg/kg for eggs and 0.01 mg/kg for poultry meat [1]. These stringent limits demand highly sensitive and reliable analytical methods capable of detecting trace levels of this compound in challenging sample matrices such as animal tissues, eggs, environmental waters, and biological fluids.
Salting-out assisted liquid-liquid extraction (SALLE) operates on the principle of phase separation induced by the addition of inorganic salts to aqueous samples containing water-miscible organic solvents. The fundamental mechanism involves the "salting-out" effect, wherein the addition of salt reduces the solubility of organic compounds and solvents in the aqueous phase through several interrelated phenomena. When high concentrations of salts like ammonium sulfate, sodium chloride, or magnesium sulfate are introduced to an aqueous sample containing analytes, the ions from these salts compete with organic molecules for solvation water molecules, effectively dehydrating the organic species and reducing their solubility in the aqueous phase.
The SALLE technique provides several distinct advantages over conventional liquid-liquid extraction approaches, particularly for the extraction of this compound from complex matrices. First, it enables the use of water-miscible organic solvents such as acetonitrile, which typically exhibit excellent extraction efficiency for moderately polar to non-polar compounds like this compound. Second, the salting-out process facilitates the formation of a distinct phase separation between the organic and aqueous layers, allowing for easy collection of the analyte-rich organic phase. Third, SALLE serves as an effective clean-up step by precipitating proteins and other interfering matrix components, which is particularly beneficial when analyzing biological samples such as eggs, plasma, or tissue homogenates [1] [2]. This simultaneous extraction and clean-up capability makes SALLE especially valuable for preparing complex samples for chromatographic analysis.
Table 1: Step-by-step SALLE procedure for this compound extraction
| Step | Procedure | Parameters | Notes |
|---|---|---|---|
| 1. Sample Homogenization | Homogenize 2 g of sample (egg, tissue, or plasma) with appropriate solvent | 2 g sample + 10 mL acetonitrile | For eggs, use whole homogenized egg; for tissues, use finely minced material |
| 2. Initial Extraction | Vortex vigorously for 1 min, then shake for 10 min | Vortex: 2000 rpm; Shake: 250 oscillations/min | Ensure complete dispersion of sample in solvent |
| 3. Salt Addition | Add salt mixture (MgSO₄:NaCl, 4:1 w/w) | 4 g MgSO₄ + 1 g NaCl per 10 mL sample | Exact ratios may require optimization for specific matrices |
| 4. Phase Separation | Vortex immediately for 1 min, then centrifuge | Vortex: 2000 rpm; Centrifuge: 4000 × g for 5 min | Clear separation of organic (upper) and aqueous (lower) phases should be visible |
| 5. Collection | Collect upper organic layer carefully | Volume typically 70-80% of original solvent | Avoid disturbing the interface or lower aqueous phase |
| 6. Pre-concentration | Evaporate organic layer under gentle nitrogen stream | 40°C water bath; near to dryness | Do not evaporate completely to prevent loss of volatile analytes |
| 7. Reconstitution | Reconstitute in mobile phase compatible solvent | Typically 1 mL methanol or mobile phase | Vortex thoroughly to ensure complete dissolution |
The following workflow diagram illustrates the complete SALLE procedure for this compound extraction:
Several parameters require careful optimization to maximize this compound recovery in SALLE. The selection of organic solvent is crucial, with acetonitrile demonstrating optimal performance due to its balanced polarity that effectively extracts this compound while precipitating matrix proteins. The type and concentration of salt significantly impact phase separation efficiency; ammonium sulfate and magnesium sulfate typically yield superior recovery rates compared to sodium chloride alone. The sample-to-solvent ratio must be optimized to ensure sufficient contact between the sample matrix and extraction solvent, with typical ratios ranging from 1:5 to 1:10 (w/v) for solid and semi-solid samples.
The pH adjustment of the sample matrix can enhance extraction efficiency for ionizable compounds, though this compound remains largely unaffected by pH variations due to its non-ionic character. However, for samples containing potential interfering compounds that may be ionizable, pH adjustment to the neutral range (6.5-7.5) is recommended. The extraction time and intensity of mixing must be sufficient to ensure complete transfer of analytes from the sample matrix to the organic solvent, typically requiring 5-15 minutes of vigorous shaking. Finally, the centrifugation speed and duration must be adequate to achieve complete phase separation, generally requiring 3-10 minutes at 3000-5000 × g, depending on the sample matrix complexity.
MEKC provides an alternative separation approach for this compound following SALLE extraction. The established MEKC conditions utilize 50 mM ammonium perfluorooctanoate (pH 9.0) with 10% (v/v) methanol as the background electrolyte. Separation is typically achieved using bare fused silica capillaries with an internal diameter of 50 μm and total length of 60 cm (effective length 50 cm). The applied voltage is set at 25 kV with the capillary temperature maintained at 25°C, and detection is performed using a UV detector set at 210 nm or 280 nm [2]. The sample injection is typically performed hydrodynamically at 50 mbar for 5 seconds.
Under these optimized MEKC conditions, this compound exhibits excellent peak symmetry and baseline separation from the parent compound fipronil and other metabolites such as fipronil sulfide. The migration order typically follows fipronil sulfide first, followed by fipronil, with this compound migrating last due to its differential interaction with the micellar phase. The complete separation of all three analytes can be achieved within 15-20 minutes, making MEKC a viable alternative when chromatographic methods are unavailable or when analyzing samples with complex matrix interferences that may co-elute in chromatographic systems.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the determination of this compound due to its superior sensitivity and selectivity. Following SALLE extraction and clean-up, the extract can be analyzed using reversed-phase chromatography with a C18 column (100 × 2.1 mm, 1.7-1.9 μm particle size) maintained at 40°C. The mobile phase typically consists of water (A) and methanol or acetonitrile (B), both containing 0.1% formic acid or 2-5 mM ammonium acetate to enhance ionization. Gradient elution is employed starting from 40% B, increasing to 95% B over 5-6 minutes, followed by a hold at 95% B for 2-3 minutes before re-equilibration [1].
Mass spectrometric detection is performed using electrospray ionization in negative mode (ESI-) with multiple reaction monitoring (MRM) for optimal sensitivity. For this compound, the precursor ion [M-H]- is typically m/z 450.9, with the most abundant product ions at m/z 414.9, 330.0, and 281.0 used for quantification and confirmation. The instrumental parameters should be optimized as follows: capillary voltage 2.5-3.0 kV, source temperature 150°C, desolvation temperature 350-400°C, cone gas flow 50-100 L/h, and desolvation gas flow 800-1000 L/h. Under these conditions, this compound typically elutes at approximately 4.5-5.5 minutes, well-separated from the parent compound fipronil (3.5-4.5 minutes) and other metabolites.
Table 2: Validation parameters of SALLE-based methods for this compound determination
| Parameter | MEKC-UV [2] | LC-MS/MS [1] | UHPLC-MS/MS [1] |
|---|---|---|---|
| Linear Range | 250-2000 μg/kg | 0.1-50 μg/kg | 0.5-100 μg/kg |
| LOD | 150 μg/kg | 0.03 μg/kg | 0.1 μg/kg |
| LOQ | 250 μg/kg | 0.1 μg/kg | 0.5 μg/kg |
| Recovery (%) | 83-95% | 85-105% | 90-110% |
| Precision (RSD%) | <14% | <10% | <8% |
| Matrix Effect | Not reported | -15% to +20% | -12% to +18% |
The validation data demonstrate that SALLE provides excellent extraction efficiency for this compound across different analytical platforms. The recovery rates consistently exceed 80%, indicating minimal analyte loss during the sample preparation process. The precision, expressed as relative standard deviation (RSD%), remains below 15% for all validated methods, confirming the high reproducibility of the SALLE technique. Notably, LC-MS/MS methods following SALLE extraction achieve remarkably low detection limits in the sub-ppb range, comfortably below the regulatory limits established by various authorities.
The specificity of SALLE-based methods has been confirmed through the analysis of blank samples from various sources, demonstrating no significant interfering peaks at the retention times of this compound. The linearity of calibration curves has been validated with correlation coefficients (r²) typically exceeding 0.995 across the specified concentration ranges. When utilizing mass spectrometric detection, the matrix effects have been evaluated through post-column infusion studies and comparison of solvent-based versus matrix-matched calibration standards, with results indicating minimal to moderate signal suppression or enhancement that can be effectively compensated through the use of matrix-matched calibration or isotope-labeled internal standards.
Incomplete phase separation: This may result from insufficient salt concentration, inadequate mixing, or highly emulsified samples. Solutions include increasing salt concentration by 10-20%, extending centrifugation time or speed, or performing a second extraction on the aqueous phase.
Low recovery of this compound: Potential causes include inefficient extraction solvent, inadequate salting-out conditions, or analyte adsorption to matrix components. Optimization should focus on solvent selection (acetonitrile typically performs best), increasing ionic strength, and adding small percentages of modifiers like formic acid or ammonium hydroxide.
Matrix effects in detection: Particularly problematic in LC-MS/MS analysis, matrix effects can be minimized through dilution of the final extract, enhanced clean-up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) or C18 sorbents, or effective internal standardization.
Poor chromatographic performance: Peak tailing or broadening for this compound may result from matrix interferences or inadequate mobile phase composition. Incorporating ammonium acetate or formate in the mobile phase typically improves peak shape, as does maintaining acidic conditions (pH 3.5-4.5) for LC separation.
The SALLE methodology for this compound has been successfully applied to diverse sample matrices, each requiring specific considerations. For egg samples, which represent one of the most monitored matrices due to the 2017 European fipronil incident, the SALLE protocol effectively removes lipids and proteins that would otherwise interfere with analysis [2]. For animal plasma, particularly in toxicological studies, the method enables monitoring of this compound concentrations over a wide dynamic range (2.5-2500 ng/mL), which is essential for understanding the pharmacokinetic behavior and toxicological profile of fipronil and its metabolites [3]. In environmental water samples, SALLE provides effective extraction even from emulsion-prone samples, overcoming a significant limitation of traditional liquid-liquid extraction approaches [4].
Salting-out assisted liquid-liquid extraction represents a robust, efficient, and practical sample preparation technique for the determination of this compound in various complex matrices. The method offers significant advantages over traditional approaches, including reduced solvent consumption, simultaneous extraction and clean-up, and compatibility with various analytical instrumentation. When properly optimized and validated, SALLE provides excellent recovery and reproducibility for this compound, enabling reliable quantification at levels required for regulatory compliance and toxicological assessment. The continuing need for monitoring fipronil and its metabolites in food, environmental, and biological samples ensures that efficient sample preparation methods like SALLE will remain essential tools in analytical laboratories worldwide.
Fipronil sulfone is a persistent oxidative metabolite of the insecticide fipronil, frequently detected in aquatic systems and known to exert toxic effects on non-target organisms [1]. As a compound of emerging environmental concern, it has been included in the Watch List of substances for European Union (EU) monitoring, with strict maximum acceptable quantification limits (MAQL) established for water analysis [2]. This document provides detailed protocols for the accurate quantification of this compound in environmental water matrices using state-of-the-art analytical techniques.
This compound poses significant environmental risks due to its greater persistence and often higher toxicity compared to the parent fipronil compound [3]. In aquatic environments, this compound can persist for several weeks to months and has demonstrated substantial toxicity to aquatic organisms, including developmental and behavioral disruptions in fish models [4] [1]. Environmental monitoring has detected this compound in various water bodies, with concentrations ranging up to 2.44 μg/L in some river basins [5], necessitating robust analytical methods for accurate environmental risk assessment.
This method utilizes stir bar sorptive extraction (SBSE) for efficient preconcentration of analytes from water samples, followed by thermal desorption and gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis [2].
Sample Preparation:
Extraction Process:
Instrumental Analysis:
Table 1: Analytical Performance Characteristics of SBSE-TD-GC-MS/MS Method
| Parameter | Value |
|---|---|
| Limit of Quantification (LOQ) | 0.77 ng/L |
| Linear Range | 0.5-50 ng/L |
| Recovery | 85-95% |
| Precision (RSD) | <10% |
This method employs direct liquid chromatography-mass spectrometry (LC-MS) analysis for determination of this compound in surface waters [5].
Sample Preparation:
Instrumental Analysis:
Table 2: Reported Concentrations of this compound in Environmental Waters
| Location | Matrix | Concentration Range | Reference |
|---|---|---|---|
| Guandu River Basin, Brazil | Surface Water | Detected in most samples | [5] |
| Urban Waterways | Wastewater | Up to 1000 ng/L | [6] |
| Agricultural Runoff | Surface Water | 0.004-6.41 μg/L | [6] |
The following diagram illustrates the analytical workflow and environmental transformation relationship for fipronil and this compound:
The developed methods meet the stringent MAQL requirement of 0.77 ng/L established by EU Decision 2022/1307 [2]. Environmental studies have demonstrated that this compound exhibits significant ecotoxicological effects, including:
The presented protocols provide robust and sensitive methods for monitoring this compound in environmental waters at levels required for regulatory compliance. The SBSE-TD-GC-MS/MS method offers superior sensitivity and environmental friendliness with minimal solvent consumption, while the LC-MS method provides complementary confirmation. Regular monitoring using these methods is essential for assessing the environmental impact and ecological risks associated with fipronil transformation products in aquatic ecosystems.
Fipronil sulfone represents the primary oxidative metabolite of the broad-spectrum phenylpyrazole insecticide fipronil in mammalian species. This metabolite has garnered significant scientific concern due to its enhanced toxicological profile compared to the parent compound, with evidence suggesting it may be more toxic in various species and exhibits prolonged persistence in blood compartments [1]. Understanding the metabolic fate of fipronil is particularly crucial for assessing the potential toxicological impact on non-target species and for evaluating human exposure risks through environmental contamination incidents, such as the 2017 fipronil egg contamination event that affected numerous countries [1] [2]. The detection and quantification of this compound in biological matrices therefore represents a critical analytical challenge in both environmental toxicology and translational research.
Traditional analytical methods for this compound detection, particularly liquid chromatography-mass spectrometry (LC-MS/MS), offer high sensitivity and specificity but present limitations for high-throughput screening applications due to their requirement for expensive instrumentation, specialized technical expertise, and lengthy sample preparation procedures [3] [4]. Immunoassays such as the enzyme-linked immunosorbent assay (ELISA) provide a cost-effective, high-throughput alternative suitable for rapid screening of multiple samples. However, conventional antibodies often lack the specificity to discriminate between fipronil and its metabolites, particularly this compound, due to their high structural similarity [1]. The emergence of camelid single-domain antibodies (VHHs), also known as nanobodies, has revolutionized immunoassay development by offering superior specificity, enhanced stability, and reduced production costs compared to conventional antibodies [1]. This application note provides detailed methodologies and protocols for utilizing VHH-based ELISA for the specific and sensitive quantification of this compound in rodent sera, based on established scientific procedures [1].
The development of this compound-specific VHHs initiated with the design and synthesis of appropriate haptens that mimic the core structure of the target molecule while providing functional groups for conjugation to carrier proteins. Researchers employed hapten H3 (derived from this compound) conjugated to thyroglobulin (Thy) as the immunogen for camel immunization [1]. A three-year-old male Bactrian camel received subcutaneous injections of an emulsified mixture containing H3-Thy and Freund's incomplete adjuvant following a biweekly schedule over approximately ten weeks [1]. This extended immunization protocol facilitated the development of a robust immune response and the production of diverse VHH sequences with affinity for the target epitopes.
Following immunization, peripheral blood lymphocytes were isolated from the immunized camel to extract RNA and construct a comprehensive VHH-display phage library [1]. The library underwent multiple rounds of biopanning using H3 conjugated to bovine serum albumin (H3-BSA) as the capture antigen to enrich for phage particles displaying VHHs with specific binding affinity for this compound-like epitopes [1]. This selection process yielded the VHH clone designated F6, which demonstrated exceptional specificity for this compound with minimal cross-reactivity to the parent compound fipronil or other structural analogs [1]. The F6 VHH was subsequently produced recombinantly and characterized for its implementation in ELISA development, offering significant advantages in terms of production consistency and scalability compared to traditional polyclonal antibodies.
The VHH-based competitive ELISA operates on the principle of solid-phase competition between immobilized antigen and free analyte for a limited number of specific binding sites on the VHH. In this configuration, a hapten-protein conjugate (H3 conjugated to conalbumin, H3-CON) is adsorbed onto the surface of microtiter plate wells during the coating phase [1]. When sample or standard containing this compound is introduced to the system, simultaneous binding occurs between the VHH F6 and both the immobilized conjugate and free this compound molecules present in solution. The extent of signal generation is inversely proportional to the this compound concentration in the sample, as fewer VHH molecules bind to the plate surface when higher analyte concentrations are present.
Detection employs a conventional enzyme-labeled secondary antibody specific to the VHH tag, followed by addition of a chromogenic substrate that produces a measurable color change upon enzymatic cleavage [1]. The absorbance values obtained are then quantified spectrophotometrically and compared to a standard curve prepared with known concentrations of this compound. This assay configuration leverages the exceptional specificity of the VHH F6 for this compound, enabling precise discrimination between the metabolite and its parent compound—a critical analytical capability for understanding the metabolic fate and toxicological impact of fipronil exposure in biological systems.
The VHH-based ELISA method for this compound detection demonstrates excellent analytical performance suitable for quantitative assessment in biological matrices. The assay was rigorously validated in both black-tailed prairie dog and rat serum matrices, with key performance parameters summarized in Table 1.
Table 1: Performance Characteristics of VHH-Based ELISA for this compound Detection
| Parameter | Performance Value | Notes |
|---|---|---|
| Limit of Detection (LOD) | 30 ng mL⁻¹ | In rodent sera [1] |
| Linear Range | 75-2200 ng mL⁻¹ | In rodent sera [1] |
| Recovery in Prairie Dog Sera | 90-109% | Across spike levels [1] |
| Recovery in Rat Sera | 93-106% | Across spike levels [1] |
| Cross-Reactivity to Fipronil | Minimal | Highly specific to this compound [1] |
| Correlation with LC-MS | Strong agreement | Demonstrated in real samples [1] |
The limit of detection (LOD) of 30 ng mL⁻¹ and wide linear dynamic range of 75-2200 ng mL⁻¹ establish the method's suitability for detecting this compound across physiologically relevant concentrations observed in exposure scenarios [1]. The accuracy of the method, as demonstrated by excellent recovery rates (90-109% in prairie dog sera and 93-106% in rat sera) across multiple spike concentrations, confirms minimal matrix interference and reliable quantification capability in complex biological samples [1].
The critical advantage of this VHH-based approach lies in its exceptional specificity for this compound. The F6 VHH demonstrates minimal cross-reactivity with the parent compound fipronil or other structurally related metabolites, enabling precise discrimination that was not achievable with previously developed polyclonal antibody-based assays [1]. This specificity is particularly valuable for metabolic studies where understanding the disposition and accumulation of the sulfone metabolite relative to the parent compound is essential for accurate toxicological assessment. The method's performance has been directly compared with LC-MS/MS reference methods, showing strong correlation in the quantification of both fipronil and this compound in real serum samples, further validating its application in rigorous scientific research [1].
Materials and Reagents:
Procedure:
Materials and Reagents:
Procedure:
The following workflow diagram illustrates the complete ELISA procedure from setup to data analysis:
Figure 1: ELISA Procedure Workflow. The diagram illustrates the sequential steps for performing the VHH-based competitive ELISA for this compound detection, from plate coating to data analysis.
The VHH-based ELISA has been successfully applied to investigate the disposition kinetics of this compound in serum samples from black-tailed prairie dogs and rats following repeated oral administration of fipronil [1]. In both species, the assay confirmed that this compound represents the predominant metabolite with serum concentrations approximately 3.2-fold higher than the parent compound [1]. Specifically, in prairie dog sera, the average concentration of this compound reached 1.15 μg mL⁻¹ compared to 0.36 μg mL⁻¹ for fipronil, while in rat sera, the metabolite reached 1.77 μg mL⁻¹ compared to 0.53 μg mL⁻¹ for the parent compound [1]. These findings highlight the significant bioaccumulation potential of this compound and underscore the importance of specific metabolite monitoring in toxicological assessments.
The application of this methodology revealed that this compound persists at substantially higher concentrations than the parent compound in the bloodstream, consistent with its known pharmacokinetic profile characterized by slower elimination rates [1]. This accumulation pattern is toxicologically significant given evidence suggesting this compound may exhibit enhanced toxicity compared to fipronil in various species [1]. The ability to specifically monitor this metabolite without cross-reactivity interference from the parent compound provides researchers with a valuable tool for understanding the relationship between fipronil exposure and potential adverse health effects in non-target species.
The VHH-based ELISA method has been rigorously validated against established LC-MS/MS reference methods, demonstrating strong correlation in quantitative results for both fipronil and this compound in actual rodent serum samples [1]. This agreement with gold-standard instrumental methods confirms the analytical reliability of the immunoassay for quantitative applications. The method's performance in detecting this compound across different rodent matrices supports its potential application in human biomonitoring to evaluate risks of human exposure to fipronil, particularly in occupational settings or through environmental contamination incidents [1].
Table 2: Comparative Serum Concentrations of Fipronil and this compound in Rodents After Oral Fipronil Exposure
| Species | Average Fipronil Concentration (μg mL⁻¹) | Average this compound Concentration (μg mL⁻¹) | Ratio (Sulfone/Parent) |
|---|---|---|---|
| Black-tailed Prairie Dog | 0.36 | 1.15 | 3.2 |
| Rat | 0.53 | 1.77 | 3.3 |
Data obtained from Wang et al. 2019 [1]
The data presented in Table 2 clearly demonstrate the consistent metabolic pattern across species, with this compound accumulating to concentrations more than three times higher than the parent compound following repeated oral exposure. This quantitative information is essential for establishing appropriate dosing regimens in pest management applications and for assessing potential risks to non-target species exposed to fipronil in the environment.
The VHH-based ELISA method described in this application note provides researchers with a reliable, specific, and high-throughput analytical tool for quantifying this compound in rodent serum matrices. The assay leverages the unique properties of camelid single-domain antibodies to achieve exceptional specificity in discriminating between fipronil and its primary sulfone metabolite—a critical capability for advancing our understanding of fipronil metabolism and accumulation in biological systems. With performance characteristics comparable to conventional LC-MS methods but with significantly higher throughput and lower operational costs, this methodology offers substantial practical advantages for screening applications in environmental toxicology, veterinary medicine, and public health research. The protocols and applications detailed herein provide researchers with comprehensive guidance for implementing this technique in their analytical workflows, contributing to more accurate assessment of fipronil exposure and its potential toxicological consequences.
What are matrix effects in the context of fipronil sulfone analysis? Matrix effects occur when co-extracted substances from a sample (e.g., fats, proteins, pigments) interfere with the ionization of the target analyte during mass spectrometric analysis. This can either suppress or enhance the signal, leading to inaccurate quantification [1] [2]. This compound, being a metabolite, is often analyzed in complex lipid-rich matrices where these effects are pronounced.
Why is matrix-matched calibration recommended for this compound? Using matrix-matched calibration standards (standards prepared in a blank sample extract) is a common and effective technique to compensate for matrix effects. The matrix components in the calibrants experience the same ionization suppression or enhancement as the analyte in the real samples, thereby improving accuracy [1].
What are the best sample purification techniques to minimize interference? The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by a clean-up step using dispersive Solid-Phase Extraction (dSPE), is widely employed. Common dSPE sorbents include:
The following table outlines common issues and verified solutions based on published methodologies.
| Problem/Symptom | Possible Cause | Recommended Solution | Supported by |
|---|---|---|---|
| Low recovery/ Signal suppression | Inadequate sample clean-up, leading to co-eluting compounds. | Use a combination of 150 mg PSA and 100 mg C18 for purification during dSPE. | [1] |
| Strong matrix inhibition | High concentration of interfering compounds in the sample matrix. | Apply matrix-matched calibration curves to correct for suppression/enhancement effects. | [1] |
| High background noise in complex matrices | Insufficient selectivity of the purification method. | Utilize GC-MS/MS or LC-MS/MS for superior selectivity and confirmation. Perform confirmation with GC-MS after GC-ECD analysis. | [2] [4] |
Here are detailed methodologies for sample preparation as described in the literature for different matrices.
This method is designed for the determination of fipronil and its metabolites (including this compound) in livestock and poultry liver.
This protocol was used to study the distribution of fipronil and this compound in poultry.
The diagram below summarizes the key steps involved in a robust analytical method to minimize matrix effects.
The table below summarizes the LLOQ and key methodological features from recent studies, providing benchmarks for your own method development.
| Matrix | LLOQ (ng/mL) | Key Technique for Sensitivity | Reference |
|---|---|---|---|
| Dried Blood Spots (DBS) | 0.1 | Micro-volume sampling, simple protein precipitation, short run time (2 min) | [1] |
| Human Urine | 0.5 pg/mL | Enzymatic deconjugation & SPE, wide-scope multi-analyte method | [2] |
| Eggs, Soil, Feed | 0.05 (50 pg/mL) | Optimized solvent extraction & SPE purification | [3] |
| Eggs | Not explicitly stated | Capillary LC-UV, miniaturization for reduced matrix effect | [4] |
| Animal-derived Foods | Not explicitly stated | One-step SPE for reduced preparation complexity | [5] |
| Soil & Eggs | 0.003 ng/g (soil) | Novel in-syringe FaPEx for fast extraction/cleanup | [6] |
Here are the detailed methodologies for two highly sensitive approaches:
This method is ideal for micro-volume samples and achieves an LLOQ of 0.1 ng/mL for fipronil sulfone [1].
Sample Preparation (DBS):
LC-MS/MS Conditions:
This method is robust for various matrices like eggs and soil, achieving an LLOQ of 0.05 ng/mL [3].
Sample Preparation (SPE):
LC-MS/MS Conditions:
Q1: Why is my signal for this compound weak or inconsistent? This is often related to sample preparation and ionization. Ensure you are using negative ion mode ESI, as it provides higher sensitivity for this compound compared to positive mode [3] [1]. Incomplete extraction or matrix interference can also cause inconsistency. Verify your liquid-liquid partitioning with salts is efficient and that your cleanup sorbents (like C18 and PSA) are fresh and effective at removing co-extractives [6].
Q2: I am working with a complex biological matrix like blood or urine. What is the best way to reduce matrix effects? Two advanced techniques are highly effective:
Q3: Are there any chemical stability concerns I should be aware of for fipronil and its metabolites? Yes, stability can be an issue. One study investigating a potential new metabolite, fipronil-hydroxy (FIP-OH), noted that it could not be included in their final method, possibly due to its chemical instability [2]. This highlights the importance of testing the stability of your target analytes in your specific solvents and under your storage conditions (e.g., -20°C in the dark is common practice).
The core challenge in analyzing fipronil sulfone often lies in separating it from the parent compound, fipronil, and other metabolites like fipronil sulfide and desulfinyl. The following table summarizes validated methods from recent studies.
| Analysis Target | Sample Matrix | Sample Preparation | Chromatographic Technique | Key Separation & Detection Parameters | Performance & LOQ | Primary Source |
|---|
| Fipronil + 3 metabolites (Sulfone, Sulfide, Desulfinyl) | Edible Oil | Pollen-based Solid-Phase Extraction (SPE) | GC-ECD Column: HP-5ms UI (30 m x 0.25 mm, 0.25 µm) | Temperature Program: 90°C (1 min) → 25°C/min → 180°C → 10°C/min → 250°C → 20°C/min → 300°C (5 min). Carrier Gas: N₂ (1.0 mL/min). Injection: 1 µL, splittless. | LOD: 0.2-0.6 ng/g Recovery: 81.4-108.9% | [1] | | Fipronil + 3 metabolites (Sulfone, Sulfide, Desulfinyl) | Water, Soil, Sediment | Solid-Phase Extraction (SPE) | GC-MS | Analysis Ions (m/z): Fipronil: 367, 369, 351 this compound: 452, 387, 383 Fipronil sulfide: 419, 383, 351 Fipronil desulfinyl: 387, 351, 313 | LOD: 3.0-6.6 ng/L LOQ: 9.0-21.6 ng/L Recovery: 86-112% | [2] | | Fipronil + metabolites (Sulfone identified) | Protein Baits & Insect Larvae | QuEChERS | GC-MS | Metabolites were successfully identified and differentiated from the parent fipronil in larval extracts. | Method confirmed conversion of fipronil to this compound in larvae. | [3] | | Fipronil & this compound | Rat Plasma, Placenta, Fetus | Protein Precipitation & SPE | LC-MS/MS Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Mobile Phase: A: 0.1% Formic acid in H₂O B: 0.1% Formic acid in MeCN Gradient: 50% B to 95% B over 3.5 min. MS Transition (m/z): Fipronil: 435.0 → 330.0 this compound: 451.0 → 415.0 | Linear Range: 1-2000 ng/mL Recovery: >85% Proved effective for complex biological matrices. | [4] [5] | | Fipronil & metabolites (including Sulfone) | Chicken Eggs | QuEChERS with Online-SPE | Online-SPE-LC-Q/Orbitrap (HRMS) | High-resolution mass spectrometry for accurate mass identification. Negative ion fragmentation scanning. | LOQ: 2.5 µg/kg for all analytes. Recovery: 84.56-93.84% RSD: ≤5.87% | [6] |
Here are more detailed methodologies for two of the most effective approaches mentioned above.
1. Pollen-based SPE for Oily Matrices (from [1]) This method is highly effective for removing lipid-based interferences.
2. QuEChERS with Online-SPE-LC-HRMS for Egg Samples (from [6]) This method streamlines preparation and leverages high-resolution MS for definitive identification.
The following workflow can help you choose the right strategy based on your sample type and interference challenges.
Q1: Why is this compound particularly challenging to separate? this compound is a primary oxidative metabolite of fipronil and is more persistent than the parent compound in many biological systems [4] [5]. Its chemical structure is very similar to fipronil and other metabolites (sulfide, desulfinyl), which can lead to co-elution and signal overlap in chromatography if the method is not optimized.
Q2: My sample matrix is very complex (e.g., liver tissue). What is the best preparatory approach? For complex biological matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended. It is a dispersive solid-phase extraction technique designed to purify samples effectively. As demonstrated in the search results, it has been successfully coupled with both GC-MS and LC-MS/MS for the analysis of fipronil and its metabolites in larvae, eggs, and plasma [3] [7] [6].
Q3: When should I consider using LC-MS/MS over GC-MS? LC-MS/MS is generally preferred for thermally labile compounds or for direct analysis of samples without derivatization. It is excellent for complex biological matrices like plasma and urine, as shown in the pharmacokinetic studies [4] [8] [5]. GC-MS (or GC-ECD) is a robust and often more accessible choice for volatile and semi-volatile compounds, and it has proven highly effective for separating and detecting this compound in environmental and food samples [2] [1].
Q1: Why is sample cleanup critical, and what are the main challenges? Effective cleanup is essential due to the complexity of animal-derived matrices like eggs and meat, which contain high levels of fats and proteins that cause significant matrix effects, suppressing or enhancing the analyte signal and impacting accuracy and sensitivity [1] [2].
Q2: My recovery for this compound is low and inconsistent. How can I improve it? Low recovery often stems from incomplete extraction or analyte loss during the cleanup process.
Q3: Which analytical technique should I choose for optimal sensitivity? The choice of technique depends on your required sensitivity, available equipment, and sample throughput needs.
| Technique | Key Features | Reported LOQ / Sensitivity | Best For |
|---|---|---|---|
| UHPLC-MS/MS [1] | High speed, sensitivity, and specificity; can detect multiple residues simultaneously. | LOQ: 0.0005 mg/kg (eggs, meat) [1] | Regulatory analysis, multi-residue methods, highest sensitivity requirements. |
| GC-MS/MS [2] | Robustness for volatile compounds; requires derivatization for some metabolites. | LOQ: 0.005 mg/kg (eggs) [2] | Labs with GC-MS/MS expertise. |
| Capillary LC-UV [5] | Miniaturized, low solvent consumption; lower sensitivity than MS. | LOQ: ~0.005 mg/kg (eggs) [5] | Cost-effective routine screening when high sensitivity isn't critical. |
| ID-LC-MS/MS [4] | Highest accuracy and precision; uses isotope internal standard to correct for losses. | Highly precise quantification [4] | Certified reference material preparation, high-precision bio-monitoring. |
Here are optimized workflows based on recent publications:
Protocol 1: One-Step SPE for Meat and Eggs (UHPLC-MS/MS) [1] This method is designed for high throughput and minimal solvent use.
Protocol 2: QuEChERS with Z-Sep+ for Fatty Matrices (GC-MS/MS) [2] This method is particularly effective for removing lipids.
Protocol 3: SALLE for Eggs (Capillary LC-UV) [5] A simple, efficient method suitable for labs without mass spectrometers.
The following diagram illustrates the decision-making process for selecting an appropriate sample preparation method.
The table below summarizes key findings from comparative studies, which can help in selecting the appropriate analytical technique.
| Aspect | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-ECD/GC-MS/MS (Gas Chromatography with Electron Capture Detection or Tandem Mass Spectrometry) |
|---|---|---|
| General Performance | Considered a highly sensitive and reliable standard [1] [2]. | Performance is nearly equivalent to LC-MS/MS for validation and analysis of real-world samples [1]. |
| Detection Limit (LOQ) | LOQ can be as low as 0.05 ng/mL (or μg/kg) for fipronil and its metabolites in eggs and environmental matrices [2]. | Provides high sensitivity suitable for regulatory compliance (e.g., MRL of 5 μg/kg in eggs) [1] [3]. |
| Precision | Coefficients of variation reported between 8.4% and 13.2% [2]. | Yields reproducible results for fipronil and its sulfone metabolite in validation studies [1]. |
| Analyte Suitability | Well-suited for fipronil, fipronil sulfone, fipronil sulfoxide, and fipronil desulfinyl [2]. | Effective for fipronil, sulfone, and sulfide metabolites; fipronil-desulfinyl is better analyzed by GC-MS/MS due to a lower detection limit [3] [4]. |
| Sample Preparation | Often uses a modified QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) [1] [2]. | Compatible with the same QuEChERS extraction as LC-MS/MS, allowing for parallel analysis [1] [5]. |
Here are outlines of validated sample preparation and analysis protocols from the research.
This is a common and efficient starting point for both LC-MS/MS and GC-MS/MS analysis [1] [2].
The following parameters, adapted from a method for eggs and environmental matrices, can serve as a starting point [2]:
For the determination of fipronil and its metabolites (sulfone, sulfide, desulfinyl) in complex biological matrices like plasma, the following method has been used [3]:
The following workflow diagrams map out common problems and their solutions for each method.
Q1: Can I use the same sample extract for both LC-MS/MS and GC-MS/MS analysis? A1: Yes, the QuEChERS acetonitrile extract is amenable to both LC and GC analysis [1] [5]. After extraction and cleanup, the extract can be split, with one portion analyzed by LC-MS/MS and the other, after a possible solvent switch, by GC-MS/MS.
Q2: Which technique is more sensitive for fipronil and this compound? A2: Both techniques can achieve high sensitivity that meets strict regulatory limits. The choice may depend on the specific metabolite. For example, one study notes that fipronil-desulfinyl has a significantly lower detection limit when analyzed by GC-MS/MS compared to LC-MS/MS [4].
Q3: Is one technique definitively better than the other? A3: Not necessarily. A comparative study on eggs found that LC-MS/MS and GC-ECD performed almost equally well in the validation process and produced agreeing results when analyzing real samples [1]. The choice often depends on laboratory equipment, expertise, and the specific metabolites of interest.
| Method | Key Feature / Sorbent | Target Matrices | Reported Recovery (%) for Fipronil & Metabolites | Optimization Parameters & Notes |
|---|
| One-Step SPE [1] | Single-step extraction & purification | Animal-derived foods (e.g., meat, eggs) | 89.0–104.4 | - UHPLC Column: Thermo Hypersil GOLD aQ (100 mm × 2.1 mm, 1.9 μm) achieved best separation.
Based on these methods, here are detailed guides and answers to common troubleshooting questions.
Protocol 1: SinChERS for Egg Samples [2] This method is noted for its high recovery and efficiency.
Protocol 2: FaPEx for Soil and Egg Samples [3] This is a rapid, miniaturized method suitable for small sample amounts.
Q1: My recovery of fipronil sulfone is low. What can I adjust?
Q2: How can I reduce matrix effects and improve sensitivity in LC-MS/MS?
Q3: I'm working with a non-traditional matrix, like animal feathers or serum. What should I consider?
The following diagram outlines a logical path to diagnose and resolve common this compound recovery issues.
The initial sample preparation is critical for accurate fipronil sulfone analysis. Below is a comparison of established and emerging techniques.
| Method Name | Core Principle | Typical Matrix | Key Advantages | Key Limitations |
|---|---|---|---|---|
| QuEChERS [1] [2] | Dispersive solid-phase extraction (d-SPE) for cleanup. | Insect larvae, animal tissues, eggs [1] [2]. | Effective, rugged, and widely adopted; good for various matrices [2]. | May require optimization for specific tissue types [1]. |
| SinChERS [3] | Single-step extraction and purification using Multi-Wall Carbon Nanotubes (MWCNTs). | Chicken eggs [3]. | Integrated step reduces analyte loss; high recovery rates (89-104.4%); less solvent use [3]. | Novel method, less established than QuEChERS [3]. |
| SALLE [4] | Salting-out assisted liquid-liquid extraction. | Eggs [4]. | Low cost, simplicity, and high efficiency [4]. | Requires compatibility with subsequent chromatographic systems [4]. |
Selecting the right separation and detection system is vital for sensitivity and specificity. The table below outlines validated methods.
| Technique | Sample Prep | Key Parameters | Performance | Best For |
|---|---|---|---|---|
| Capillary LC-UV [4] | SALLE | Column: Zorbax XDB-C18 (150 mm x 0.5 mm, 5 µm). Mobile Phase: MeOH/H₂O gradient. Flow: 10 µL/min [4]. | LOD: <0.3 µg/kg. Green technique, lower solvent use [4]. | Labs without MS access; high-efficiency separation [4]. |
| UHPLC-MS/MS [3] | SinChERS/QuEChERS | Column: C18 (50x2.1 mm, 2 µm). Mobile Phase: Methanol/1mM Ammonium Acetate. ESI Negative Mode [3]. | LOD: 0.3 µg/kg. LOQ: 1 µg/kg. Excellent accuracy and precision [3]. | Gold standard for sensitivity & multi-residue analysis [3]. |
| GC-MS [2] | QuEChERS | Not specified in detail, but used for metabolite identification [2]. | Confidently identifies fipronil, this compound, and fipronil sulfide [2]. | Confirming metabolite identity; complementary to LC methods [2]. |
Here are solutions to frequently encountered problems during this compound analysis.
Problem 1: Low Recovery of this compound
Problem 2: Matrix Interferences in Complex Samples
Problem 3: Inconsistent Chromatography or Peak Shape
This protocol, adapted from a 2021 study, provides a reliable method for detecting this compound in eggs with high sensitivity [3].
Extraction:
Purification (SinChERS):
Concentration:
UHPLC-MS/MS Analysis:
This compound is a primary metabolite of fipronil, formed via oxidation in the liver and often more toxic and persistent than the parent compound [5] [1] [2]. Monitoring both the parent insecticide and its key metabolites is essential for accurate risk assessment.
The following diagram illustrates the core metabolic pathway and the corresponding analytical workflow.
Q1: Why is it crucial to monitor this compound in addition to the parent fipronil? A1: This compound is more toxic and persistent than fipronil itself. It is the primary metabolite in animals and has a longer half-life in the body, making it a critical marker for exposure and risk assessment [5] [1] [6].
Q2: My laboratory doesn't have a mass spectrometer. Can I still analyze for this compound? A2: Yes, while LC-MS/MS is the gold standard, Capillary Liquid Chromatography with UV detection (CLC-UV) is a viable alternative. It offers lower solvent consumption and adequate sensitivity for monitoring purposes, especially when coupled with efficient sample preparation methods like SALLE [4].
Q3: For method transfer, what is the key factor to check when analyzing a new type of tissue sample? A3: The matrix effect is the most critical factor. Lipid-rich tissues (like skin, liver, and egg yolk) readily accumulate fipronil and its metabolites, which can cause significant signal suppression or enhancement during MS analysis [5]. You must re-evaluate and validate the method using matrix-matched calibration standards for the new tissue type [3].
| Technique | Application Context | Key Mechanism for Noise Reduction | Specific Protocol/Reagent |
|---|---|---|---|
| Immunoassay: Selective VHH Antibodies [1] | ELISA for serum/plasma samples (rodents, humans) | Uses camelid single-domain antibodies (VHH F6) with high selectivity for fipronil sulfone, minimizing cross-reactivity with parent fipronil or other metabolites. | VHH F6 antibody; 50-fold sample dilution with PBS; liquid-liquid extraction with ethyl acetate [1]. |
| GC-MS/MS: QuEChERS with Z-Sep+ [2] | GC-MS/MS analysis of complex, fatty matrices (eggs, chicken meat, mayonnaise) | Z-Sep+ sorbent (a combination of C18 and zirconia-coated silica) effectively removes fatty acids and co-extracted compounds that elute in the same retention window [2]. | QuEChERS extraction followed by cleanup with Supel Que Z-Sep+ [2]. |
| LC-MS/MS: DBS & Simple PPT [3] | High-throughput LC-MS/MS for biomonitoring and toxicokinetics in blood | Dried Blood Spot (DBS) sampling minimizes the complexity of the biological matrix analyzed. A simple protein precipitation (PPT) with acetonitrile yields a clean, interference-free extract [3]. | Protein precipitation with acetonitrile; chromatography: Waters Atlantis C18 column (4.6 × 50 mm, 5.0 μm) with isocratic mobile phase of acetonitrile and 0.1% acetic acid (70:30, v/v) [3]. |
Here are more detailed methodologies from the cited works that you can format as step-by-step guides.
1. Serum Sample Preparation for Selective Immunoassay (ELISA) [1] This protocol is designed for the detection of fipronil and this compound in rodent sera.
2. Sample Cleanup for Fatty Matrices in GC-MS/MS [2] This method is applied to egg, chicken meat, and mayonnaise samples.
Here are some potential Frequently Asked Questions you can include, based on common experimental challenges.
Q: What is the primary source of this compound background noise in biological samples? A: The main source is often the biological matrix itself. In serum and blood, endogenous compounds can interfere. In fatty tissues or food products like eggs and meat, lipids and cholesterol are the primary culprits. Furthermore, the parent compound fipronil and other metabolites (e.g., fipronil-sulfide) can cross-react in immunoassays if the antibody is not sufficiently selective [1] [2].
Q: My LC-MS/MS method for blood/plasma has high background. What is a simple and effective sample preparation technique? A: Consider using a Dried Blood Spot (DBS) approach coupled with protein precipitation. This method requires only a small blood volume (10-20 μL). Soaking the punched-out DBS in acetonitrile effectively precipitates proteins and extracts the analytes, resulting in a clean extract with minimal matrix interference and a very short chromatographic run time (e.g., 2 minutes) [3].
Q: How can I reduce background noise specifically for GC-MS/MS analysis of fatty samples? A: Incorporate a effective cleanup step after extraction. Using a Z-Sep+ sorbent in your QuEChERS protocol has been shown to significantly reduce levels of co-extracted fatty compounds and cholesterol, which elute in the same retention range as the analytes. This leads to a much cleaner chromatographic baseline [2].
The following diagram illustrates a general decision-making workflow for selecting the appropriate noise reduction technique, based on the analytical method.
The table below outlines the basic identifiers for fipronil sulfone.
| Property | Description |
|---|---|
| IUPAC Name | (±)-5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfonyl]-1H-pyrazole-3-carbonitrile [1] |
| CAS Registry Number | 120068-36-2 [1] |
Direct evidence from biological studies indicates that this compound remains stable in frozen plasma and serum.
| Evidence Source | Sample Type | Storage Conditions | Key Finding on Stability |
|---|---|---|---|
| Human Biomonitoring [2] | Human Serum | Frozen at -80°C | This compound was successfully quantified in stored human serum samples, confirming its stability under these conditions for analysis. |
| Rat Pharmacokinetic [1] | Rat Plasma | Frozen at -80°C | The validation of an analytical method for this compound in plasma samples implies its stability during frozen storage prior to analysis. |
This liquid chromatography method for fipronil and this compound in rat plasma has been validated per FDA guidelines and can be adapted for other biological matrices [1].
The primary concern is not spontaneous degradation under proper storage, but accurate quantification. This compound can also form as a metabolite in live organisms or degrade from parent fipronil in environmental samples. The key is to use a specific analytical method that distinguishes it from the parent compound and other metabolites [3] [2].
The established protocol is to store plasma or serum samples at -80°C until analysis [2] [1]. While stability at higher temperatures (e.g., -20°C) is less documented, -80°C is the recommended standard to ensure sample integrity for extended periods.
In biological systems, this compound is a persistent metabolite. Studies in rats and humans show that after exposure, fipronil is rapidly metabolized to this compound, which has a longer half-life and is the primary marker found in serum [2] [1]. This indicates greater metabolic stability compared to the parent compound.
The following table summarizes experimental data comparing fipronil and fipronil sulfone.
| Property | Fipronil | This compound | Experimental Context |
|---|---|---|---|
| GABA Receptor Blockade (IC₅₀) | Average 1103 nM [1] | Average 175 nM [1] | Vertebrate GABA receptors in vitro |
| GABA Receptor Blockade (IC₅₀) | 3-12 nM [1] | 3-12 nM [1] | Insect GABA receptors in vitro |
| Cytotoxicity | Lower [2] | Induced 5-fold higher lipid peroxides [2] | SH-SY5Y human neuroblastoma cells |
| Mitochondrial Inhibition | Inhibited state-3 respiration (5–25 μM) [3] | More potent inhibitor of state-3 respiration [3] | Isolated rat liver mitochondria |
| Relative Persistence | Less persistent [4] | More persistent (half-life ~208 h in rodents) [4] | Animal models |
| Acute Oral LD₅₀ (Rat) | 97 mg/kg [5] | Similar toxicity to parent in mammals [5] | Acute toxicity study |
Here are the methodologies from key studies that generated the comparative data.
Cytotoxicity in Human Cells (SH-SY5Y) [2]
Mitochondrial Toxicity [3]
GABA Receptor Binding Assay [1]
Fipronil's primary mechanism is blocking GABA-gated chloride channels, causing neuronal hyperexcitation [5]. This compound is more potent at blocking mammalian GABA receptors [5] [6]. Both compounds also disrupt mitochondrial function, uncoupling oxidative phosphorylation and inducing oxidative stress, with this compound often acting more potently [3].
The following diagram illustrates the metabolic relationship and key toxicity mechanisms.
The metabolic activation to this compound is a crucial determinant of overall toxicity. Its higher potency at mammalian targets and greater persistence means that evaluating the toxicity of fipronil requires careful consideration of its sulfone metabolite [2] [4].
The table below summarizes key differences between fipronil and its primary metabolite, fipronil sulfone.
| Characteristic | Fipronil | This compound |
|---|---|---|
| Chemical Relationship | Parent insecticide | Primary oxidative metabolite [1] [2] |
| General Environmental Persistence | Varies by medium; can be moderate to persistent. Half-lives in soil reported from 1.2-4.1 days (on chilli crops) to over 60 days (in lab studies) [3] [4] | Often more persistent than parent compound in the environment [5] |
| Persistence in Biological Systems | Detected in chicken feathers for up to 60 days after dermal exposure [1] [2] | Detected in chicken feathers for over 60 days after dermal exposure; primary residue found in eggs and internal organs after oral exposure [1] [2] |
| Relative Toxicity | Highly toxic to insects; toxic to non-target species (e.g., honeybees, aquatic invertebrates) [6] [5] | Generally more toxic and persistent in birds and freshwater invertebrates than fipronil [5] [1] [2] |
| Toxicity to Mammalian Spermatozoa | Suppresses sperm motility and intracellular ATP levels at 1 µM; promotes spontaneous acrosome reaction from 10 µM [7] | (Note: The proteomic study evaluated "fipronil-treated" spermatozoa; specific effects of the sulfone metabolite in this context are an area for further research) [7] |
For researchers to replicate or evaluate these findings, here are the methodologies from key studies.
This study investigated the dissipation of fipronil and its metabolites, including this compound, on chilli fruit in a semi-arid environment [3].
This study traced fipronil and this compound in laying hens and roosters after oral and dermal exposure [1] [2].
A proteomic study investigated the molecular effects of fipronil on mouse sperm function [7].
The following diagrams illustrate the key relationships and processes discussed in this guide.
This workflow visualizes the standard sample preparation process used in many of the cited studies [3] [1] [2].
The heightened persistence and potential for bioaccumulation of this compound have critical implications:
| Immunoassay Format / Antibody | Target Specificity | Cross-Reactivity with Fipronil Sulfone | Key Characteristics & Application |
|---|---|---|---|
| Monoclonal Antibody (F-3F6) [1] | Fipronil-specific | Lower cross-reactivity (exact % not specified) | High specificity for fipronil itself; uses evanescent wave fluorescent biosensor for on-site food detection. |
| Polyclonal Antibody (Assay #2265) [2] | "Generic" (FPN & metabolites) | 101% | Broad recognition; suitable for environmental and human exposure monitoring where total FPNs are of interest. |
| Polyclonal Antibody (Assay #2268) [2] | "Specific" | 25% | More specific to parent fipronil; lower recognition of sulfone metabolite. |
| VHH Antibody (F1) [3] | Fipronil-specific | 15.5% | Camelid single-domain antibody; enables specific quantification of fipronil in rodent sera. |
| VHH Antibody (F6) [3] | Fipronil-sulfone-specific | 100% (by definition) | Specifically developed to target the sulfone metabolite; used for specific quantification in sera. |
| Monoclonal Antibody (19F8) [4] | Broad-specificity | 113% | Designed for simultaneous detection of fipronil and its major metabolites (FPNs) in river water and eggs. |
The cross-reactivity values are calculated based on the half-maximum inhibition concentration (IC₅₀), where Cross-Reactivity (%) = [IC₅₀ (fipronil) / IC₅₀ (metabolite)] × 100 [3]. A value of 100% means the assay is equally sensitive to the metabolite and the parent compound.
The data in the table comes from well-established immunoassay development workflows. The following diagram outlines the general process for generating and applying the antibodies used in these studies.
Key methodological details from the studies include:
The table below summarizes the core analytical methods identified for fipronil and its metabolites:
| Analyte | Sample Matrix | Analytical Technique | Sample Preparation | Key Validation Criteria (Source) | Reported Concentrations / Limits |
|---|---|---|---|---|---|
| Fipronil (FIP) & Fipronil-sulfone (FIP-S) | Surface Water (Guandu River) | High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) [1] | Information not specified in abstract | Validated according to INMETRO and USEPA guidelines [1] | FIP: 0.132 - 2.44 μg/L; FIP-S: Detected in most samples [1] |
| Fipronil & its metabolites (sulfone, desulfinyl) | Chicken Eggs and Egg Products | LC-MS/MS or GC-ECD [2] [3] | Modified QuEChERS [2] [3] | Maximum Residue Limit (MRL) for FIP + FIP-S in eggs: 5 μg/kg (EU regulation) [2] | 4 out of 11 real samples showed measurable FIP-sulfone; 3 exceeded the MRL [2] |
Here is a deeper dive into the experimental designs from the search results:
For Surface Water Analysis (INMETRO/USEPA): The study on the Guandu River basin used High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) to determine fipronil and fipronil-sulfone. The method was explicitly validated according to the guidelines of both INMETRO (Brazilian Institute of Metrology, Quality and Technology) and the USEPA (United States Environmental Protection Agency). This validation ensures the method's accuracy, precision, and reliability for the specific water matrix. The study successfully quantified fipronil and detected its sulfone metabolite in a real-world environmental setting [1].
For Egg Product Analysis (QuEChERS): A different study detailed a flexible method for eggs using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation. This protocol involves extracting the pesticides with acetonitrile, followed by a clean-up step using dispersive solid-phase extraction (d-SPE). The cleaned extract can then be analyzed by either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography with Electron Capture Detection (GC-ECD). Both techniques demonstrated acceptable performance in validation and produced comparable results when analyzing real samples, giving laboratories flexibility in their equipment choice [2] [3].
The diagram below visualizes the general workflow for a method validation and application study, as exemplified by the Guandu River research [1]:
The search results provide a strong starting point but lack full methodological details. To deepen your research:
"INMETRO validation fipronil sulfone" or "USEPA 835.XXXX" (the specific method number for HPLC-MS pesticide analysis) to find the primary method protocols.
The table below summarizes the detected concentrations of fipronil and its metabolite, fipronil-sulfone, in various aquatic environments as reported in recent studies.
| Location / Context | Analyte | Concentration Range (μg/L) | Detection Frequency | Key Context |
|---|---|---|---|---|
| Guandu River Basin, Brazil [1] | Fipronil | 0.132 - 2.44 μg/L | Quantified in a range | First study in this region; fipronil-sulfone was also detected in most samples. |
| Guandu River Basin, Brazil [1] | Fipronil-Sulfone | Detected | Most samples | — |
| Residential Landscapes, Florida, USA [2] | Total Fiproles (Fipronil + Metabolites) | Up to 1.42 μg/L | Up to 85.7% at some sites | Fipronil-sulfone was one of the most frequently detected metabolites. |
| Wastewater, Animal Shelter, Italy [3] | Fipronil | 0.50 μg/L | — | Measured in shelter wastewater; concentrations remained stable for 60 days. |
| Wastewater, Animal Shelter, Italy [3] | Fipronil-Sulfone | 0.20 μg/L | — | — |
| Biosolids, California WWTPs [4] | Fipronil-Sulfone | — | 100% (in biosolids) | Fipronil-sulfone was the most frequently detected fiprole in biosolids. |
The methodologies for extracting and quantifying fipronil and its metabolites in environmental samples are crucial for ensuring data reliability.
Fipronil's transformation in the environment leads to several metabolites, each with distinct properties and toxicities. The following diagram illustrates the primary degradation pathways and key characteristics of the major metabolites.
The presence of these compounds is concerning due to their high toxicity to non-target aquatic organisms.
The search results indicate that while fipronil and fipronil-sulfone are recognized as environmental contaminants, there are still gaps in the data.
The key quantitative data for rats is summarized in the table below.
| Species | Analyte | Half-Life | Matrix | Key Finding |
|---|---|---|---|---|
| Rat | This compound | 208 hours (approx. 8.7 days) [1] | Blood (Dried Blood Spot) | Much more persistent than the parent compound. |
| Rat | Fipronil (Parent) | 8.5 hours [1] | Blood (Dried Blood Spot) | Rapidly converted to the sulfone metabolite. |
| Rat | This compound | Detected at 1-2 μg/mL at steady-state [2] | Plasma | Accumulates with repeated dosing. |
The data on rat half-life was generated using modern bioanalytical techniques. Here are the detailed methodologies for the key experiments cited.
This protocol is from the study that reported the 208-hour half-life in rats [1].
This method was developed to quantify fipronil and this compound over a wide range of concentrations in rat plasma, confirming the metabolite's persistence [2].
The workflow for the established DBS method can be visualized as follows:
The toxicological profile of fipronil is greatly influenced by its metabolites.
The disparity in metabolic rates and half-lives between species is a critical consideration in toxicology and drug development.
Acute Toxic;Environmental Hazard